7-Fluoroquinolin-8-amine CAS 1420791-32-7 properties
This guide serves as a comprehensive technical reference for 7-Fluoroquinolin-8-amine (CAS 1420791-32-7) , a specialized heterocyclic building block. It is structured to support researchers in medicinal chemistry and pro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical reference for 7-Fluoroquinolin-8-amine (CAS 1420791-32-7) , a specialized heterocyclic building block. It is structured to support researchers in medicinal chemistry and process development, focusing on synthesis, reactivity, and application logic rather than generic descriptions.
7-Fluoroquinolin-8-amine is a substituted 8-aminoquinoline, a privileged scaffold in drug discovery. The introduction of a fluorine atom at the C7 position—ortho to the amino group—modulates the basicity of the amine, alters the lipophilicity (LogP), and blocks metabolic oxidation at a typically reactive site.
Property
Data / Descriptor
CAS Number
1420791-32-7
IUPAC Name
7-Fluoroquinolin-8-amine
Molecular Formula
CHFN
Molecular Weight
162.16 g/mol
Appearance
Light yellow to brown solid (typical for oxidized aminoquinolines)
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
pKa (Predicted)
~3.5–4.0 (Quinoline N), ~0.5 (Amine N - drastically lowered by F-inductive effect)
Key Structural Feature
Ortho-fluorine effect: Reduces nucleophilicity of the C8-amine compared to the non-fluorinated parent.
Part 1: Synthesis & Production Protocols
Since direct commercial sourcing can be variable, a robust synthetic route is essential for validation. The most reliable pathway utilizes the Skraup-Nitration-Reduction sequence. This approach ensures correct regiochemistry, as the fluorine atom directs electrophilic nitration to the ortho (C8) position in the quinoline ring system.
Synthetic Pathway Diagram
Caption: Step-wise synthetic workflow for 7-Fluoroquinolin-8-amine showing key intermediates and reaction types.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Fluoroquinoline (Skraup Reaction)
Procedure: Mix 3-fluoroaniline and glycerol. Add H
SO dropwise (Exothermic!).[1] Heat to 140°C for 4 hours.[1]
Purification: Steam distillation followed by fractional distillation. Note: The Skraup reaction on 3-substituted anilines yields a mixture of 5- and 7-isomers. The 7-fluoro isomer is typically the major product and can be separated by column chromatography (Hexane/EtOAc).
Step 2: Nitration to 7-Fluoro-8-nitroquinoline
Reagents: 7-Fluoroquinoline, Fuming HNO
, Conc. HSO.
Mechanism: The nitrogen of the quinoline ring is protonated, deactivating the pyridine ring. The benzene ring is activated towards electrophilic aromatic substitution. The fluorine at C7 directs the incoming nitro group to the ortho position (C8), which is also the alpha position of the ring system, minimizing steric clash compared to C6.
Protocol: Dissolve 7-fluoroquinoline in H
SO at 0°C. Add HNO dropwise. Stir at 0°C for 1 hour. Pour onto ice. Filter the yellow precipitate.
Step 3: Reduction to 7-Fluoroquinolin-8-amine
Reagents: Iron powder (Fe), NH
Cl, EtOH/HO (4:1).
Protocol: Suspend the nitro compound in EtOH/H
O. Add NHCl and Fe powder. Reflux for 2 hours.
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with NaHCO
Validation: The product should show a broad singlet (NH
) around 5.0–6.0 ppm in H NMR (CDCl), disappearing upon DO shake.
Part 2: Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a strategic scaffold for "Scaffold Hopping" and "Late-Stage Functionalization."
1. Metabolic Blocking (Metabolic Stability)
In 8-aminoquinoline drugs (e.g., Primaquine analogs), the C7 position is susceptible to metabolic oxidation. Substituting hydrogen with fluorine (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) blocks this site from cytochrome P450 oxidation without significantly altering the steric profile, potentially increasing the drug's half-life (
).
2. Directing Group for C-H Activation
The 8-aminoquinoline moiety is a famous bidentate directing group (DG) in transition-metal catalyzed C-H activation.
Mechanism: The quinoline nitrogen and the amide nitrogen (formed after reacting the amine with a substrate) coordinate to metals like Pd(II) or Ni(II), forming a rigid 5,6-membered chelate.
Role of 7-Fluoro: The electron-withdrawing fluorine reduces the electron density on the directing group, facilitating the reductive elimination step in the catalytic cycle, which is often the rate-determining step.
3. Bioisosterism in Kinase Inhibitors
The 7-fluoro-8-aminoquinoline core mimics the adenosine adenine ring found in ATP. It serves as a hinge-binder in kinase inhibitors, where the quinoline nitrogen accepts a hydrogen bond and the 8-amino group (or its amide derivative) donates one.
Specific Target Organ Toxicity: Respiratory irritation.
Handling Protocol:
Engineering Controls: Always handle inside a certified fume hood.
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation (darkening) upon air exposure.
Spill Response: Do not dry sweep. Dissolve in a solvent (acetone) and absorb onto vermiculite.
References
Skraup Synthesis & Regiochemistry
Manske, R. H. F., & Kulka, M. (1953).[3][4] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[3][4] Link[3][4]
Nitration of substituted Quinolines
De, K., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2011). "Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach." Organic & Biomolecular Chemistry, 9(2), 340-346. Link
Reduction Protocols (Nitro to Amine)
Mase, N., et al. (2017).[5] "Metal-free reduction of aromatic nitro groups to amines." Synlett, 28, 2184-2188.[5] Link
C-H Activation Applications
Daugulis, O., et al. (2011). "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research, 44(9), 747-759. (Contextual reference for 8-aminoquinoline directing groups). Link
Safety Data
Thermo Fisher Scientific. "Safety Data Sheet: 8-Quinolinamine." (Used as surrogate data for hazard classification). Link
Whitepaper: Structural and Mechanistic Profiling of 7-Fluoro-8-aminoquinoline in Advanced Organic Synthesis
Executive Summary 7-Fluoro-8-aminoquinoline (7-F-8-AQ) represents a highly specialized evolution of the classical 8-aminoquinoline bidentate directing group. By introducing a strongly electronegative fluorine atom at the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Fluoro-8-aminoquinoline (7-F-8-AQ) represents a highly specialized evolution of the classical 8-aminoquinoline bidentate directing group. By introducing a strongly electronegative fluorine atom at the 7-position, researchers have unlocked a unique stereoelectronic profile that enhances transition-metal-catalyzed C–H functionalization and improves the metabolic stability of pharmacophores. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and self-validating experimental protocols associated with 7-F-8-AQ, tailored for application scientists and drug development professionals.
Chemical Identity and Quantitative Profiling
7-F-8-AQ is a fluorinated heterocyclic building block widely utilized in both active pharmaceutical ingredient (API) synthesis and late-stage functionalization methodologies[1]. The proximity of the fluorine atom to the primary amine fundamentally alters the electron density of the quinoline ring system, distinguishing its reactivity from the unfluorinated parent compound[2].
Property
Value / Description
IUPAC Name
7-Fluoroquinolin-8-amine
CAS Registry Number
1420791-32-7
Molecular Formula
C9H7FN2
Molecular Weight
162.16 g/mol
Topological Polar Surface Area (TPSA)
38.9 Ų
H-Bond Donors / Acceptors
1 / 2
Physical State
Solid (typically ≥98% purity for API intermediates)
Table 1: Quantitative physicochemical properties of 7-Fluoro-8-aminoquinoline[2].
Stereoelectronic Causality: The 7-Fluoro Advantage
The classical 8-aminoquinoline (often referred to as the Daugulis directing group) is renowned for stabilizing high-valent metal intermediates—such as Pd(IV) or Cu(III)—via N,N-bidentate chelation[3]. However, the unmodified scaffold often requires harsh basic conditions to achieve the initial amide deprotonation necessary for metal coordination.
The strategic placement of a fluorine atom at the 7-position introduces a profound inductive electron-withdrawing effect (-I effect) , which governs the following causal relationships:
Causality of pKa Modulation: The -I effect pulls electron density away from the 8-amino group, significantly lowering its pKa. Consequently, when 7-F-8-AQ is coupled to a carboxylic acid, the resulting amide proton is more acidic. This allows for rapid metal coordination under milder basic conditions, preventing the degradation of base-sensitive substrates.
Metabolic Shielding in Drug Design: In medicinal chemistry (e.g., primaquine and tafenoquine analogs), the 7-position of the quinoline core is highly susceptible to cytochrome P450-mediated hydroxylation. Fluorine acts as a bioisostere for hydrogen, blocking this metabolic liability without introducing steric bulk, thereby extending the pharmacokinetic half-life of the drug.
Fig 1: Stereoelectronic influence of 7-fluoro substitution on bidentate metal chelation.
7-F-8-AQ in Transition-Metal-Catalyzed C–H Activation
The bidentate nature of 8-aminoquinoline derivatives is crucial for stabilizing transition states during challenging C(sp2)–H and C(sp3)–H functionalization reactions[4]. When utilizing 7-F-8-AQ, the metal center coordinates to both the deprotonated amide nitrogen and the quinoline nitrogen. This rigid 5-membered metallacycle forces the metal into close proximity with the target C–H bond, facilitating kinetically favorable cyclometalation[3]. The modulated electronics of the 7-fluoro variant often lead to higher regioselectivity and reduced side reactions (such as oxidative dimerization) compared to standard auxiliaries.
Fig 2: Self-validating workflow for 7-F-8-AQ directed C-H bond functionalization.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflow for 7-F-8-AQ-directed ortho-C(sp2)–H arylation is designed as a self-validating system. Each phase includes a mechanistic rationale and an analytical checkpoint.
Phase 1: Auxiliary Installation (Amide Coupling)
Procedure: Dissolve the target carboxylic acid (1.0 equiv) and 7-F-8-AQ (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). Stir at room temperature for 12 hours under an inert atmosphere.
Causality: The decreased nucleophilicity of the 8-amino group (due to the 7-fluoro -I effect) necessitates a highly active coupling reagent. HATU forms a highly reactive HOAt ester, driving the amidation forward where standard EDC/HOBt systems might stall.
Validation Checkpoint: Perform LC-MS analysis. The system is validated when the HOAt-ester intermediate is fully consumed, and the mass corresponding to the [M+H]+ of the 7-F-8-AQ amide is the base peak. TLC should display a highly fluorescent spot under 254 nm UV light, characteristic of the quinoline core.
Phase 2: Palladium-Catalyzed C–H Arylation
Procedure: In a sealed pressure tube, combine the 7-F-8-AQ amide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (1.5 equiv) in HFIP (hexafluoro-2-propanol). Heat the mixture to 90 °C for 24 hours.
Causality: HFIP is selected as the solvent because its strong hydrogen-bond donating ability disrupts intermolecular aggregation and stabilizes the high-valent Pd(IV) intermediate. Ag2CO3 serves a dual purpose: it acts as a mild base for the concerted metalation-deprotonation (CMD) step and scavenges iodide ions to prevent catalyst poisoning.
Validation Checkpoint: Analyze the crude mixture via 1H NMR. Validation is confirmed by the disappearance of the ortho-proton signal of the starting arene and the appearance of a downfield shift for the newly installed aryl group.
Phase 3: Auxiliary Cleavage and Recovery
Procedure: Treat the functionalized amide with BF3·Et2O (5.0 equiv) in methanol at reflux for 24 hours.
Causality: The 8-aminoquinoline amide bond is notoriously robust. BF3 selectively coordinates to the basic quinoline nitrogen, increasing the electrophilicity of the amide carbonyl. This allows methanol to attack, yielding the methyl ester of the functionalized product while releasing the intact 7-F-8-AQ auxiliary for recycling.
Validation Checkpoint: TLC monitoring should reveal the separation of the non-polar methyl ester from the highly polar, baseline-retained BF3-adduct of 7-F-8-AQ. High-yield recovery of the auxiliary via column chromatography validates the atom-economy of the catalytic cycle.
References
Title: Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: The Fluorination of C−H Bonds: Developments and Perspectives
Source: SciSpace
URL: [Link]
An In-Depth Technical Guide to 7-Fluoroquinolin-8-amine: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 7-Fluoroquinolin-8-amine, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. W...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 7-Fluoroquinolin-8-amine, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular characteristics, explore plausible synthetic pathways, and discuss its potential applications as a key building block in the design of novel therapeutics. This document is structured to provide not only factual data but also expert insights into the rationale behind its synthetic strategies and its potential in contemporary research.
Core Molecular Attributes of 7-Fluoroquinolin-8-amine
7-Fluoroquinolin-8-amine is a substituted quinoline, a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals. The strategic placement of a fluorine atom at the 7-position and an amine group at the 8-position imparts unique electronic properties that can significantly influence its biological activity and metabolic stability.
Below is a summary of its key molecular identifiers and properties:
Strategic Synthesis of 7-Fluoroquinolin-8-amine: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis leverages the principles of electrophilic aromatic substitution and subsequent functional group transformation, common strategies in the synthesis of complex heterocyclic molecules.
Caption: Drug discovery workflow utilizing 7-Fluoroquinolin-8-amine.
Safety and Handling Considerations
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
Irritation: Can cause skin and serious eye irritation.
Mutagenicity: Some aminoquinolines are suspected of causing genetic defects.
Recommended Personal Protective Equipment (PPE) and Handling Procedures:
PPE Category
Specification
Eye Protection
Chemical safety goggles or a full-face shield are required.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.
Body Protection
A flame-resistant lab coat should be worn at all times.
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.
Handling: Avoid creating dust. Use appropriate weighing and transfer techniques. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.
Conclusion
7-Fluoroquinolin-8-amine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged quinoline scaffold with the strategic placement of fluorine and amine functional groups offers significant potential for the development of novel therapeutic agents with enhanced properties. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the foundational knowledge of quinoline chemistry provides a strong basis for its exploration in the pursuit of new and effective medicines.
References
Al-Harthy, Z. et al. (2007).
Fisher Scientific.
Thermo Fisher Scientific.
Royal Society of Chemistry.
Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(6), 1437-1440.
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-6.
Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
Khalifa, N. M., et al. (2017). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Journal of Taibah University Medical Sciences, 12(6), 517-524.
Amman-trade.
BenchChem. Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. (2025).
Li, Y., et al. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Progress in Heterocyclic Chemistry, 33, 1-35.
Acros Organics.
National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
OUCI. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.
ChemRxiv.
ResearchGate. Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025).
ACS Omega. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. (2024).
MDPI. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2025).
RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).
ResearchGate. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025).
Arabian Journal of Chemistry. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (2022).
Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3044-3058.
A Comparative Analysis of 8-Aminoquinoline and 7-Fluoroquinolin-8-amine: From Physicochemical Properties to Pharmacological Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the foundational 8-aminoquinoline scaffold and its fluorinated analogue,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the foundational 8-aminoquinoline scaffold and its fluorinated analogue, 7-fluoroquinolin-8-amine. As a privileged structure in medicinal chemistry, 8-aminoquinoline is the backbone of critical antiprotozoal drugs.[1][2][3][4] The strategic introduction of a fluorine atom, a common tactic in modern drug design, can profoundly alter a molecule's properties. This document explores the nuanced differences between these two compounds, offering insights into how a single atomic substitution can impact everything from chemical reactivity to metabolic stability and biological activity.
Section 1: Core Structural and Physicochemical Differences
The introduction of a fluorine atom at the 7-position of the quinoline ring is a subtle yet powerful modification. This change fundamentally alters the electronic distribution, lipophilicity, and basicity of the molecule, with significant downstream consequences for drug development.
Molecular Structure and Electronic Effects
The primary difference is the presence of a highly electronegative fluorine atom on the carbocyclic ring of 7-fluoroquinolin-8-amine. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which propagates through the sigma bonds of the aromatic system. This electronic pull reduces the electron density of the entire quinoline ring system and, critically, influences the basicity of both the endocyclic quinoline nitrogen and the exocyclic 8-amino group.
The pKa of the conjugate acid of 8-aminoquinoline is approximately 3.99.[5][6] This value reflects the equilibrium between the protonated and neutral forms. The strong inductive effect of the fluorine atom in 7-fluoroquinolin-8-amine is expected to decrease the basicity of the nearby 8-amino group and the quinoline nitrogen. This results in a lower pKa, meaning the fluorinated compound is a weaker base. This alteration can have profound effects on the molecule's solubility at physiological pH and its ability to interact with biological targets through hydrogen bonding or ionic interactions.
Caption: Comparison of structures and the inductive effect of fluorine.
Comparative Physicochemical Data
The strategic placement of fluorine can significantly alter a molecule's lipophilicity, often measured as the octanol-water partition coefficient (LogP). Fluorination typically increases lipophilicity, which can enhance membrane permeability and improve oral absorption, but may also increase metabolic susceptibility or off-target toxicity if not carefully balanced.[7][8]
Fluorine substitution generally increases lipophilicity.
Section 2: Synthesis and Reactivity
The synthetic approaches to these molecules diverge based on the availability of starting materials. Understanding these routes is critical for chemists planning to create libraries of derivatives for structure-activity relationship (SAR) studies.
Synthetic Pathways
8-Aminoquinoline: The classic synthesis involves the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline.[9] These isomers are separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline, often using reagents like tin and hydrochloric acid or catalytic hydrogenation.[6][9][13] An alternative is the Povarov reaction, which can construct the quinoline core from simpler starting materials like 1,2-phenylenediamines.[14]
7-Fluoroquinolin-8-amine: Synthesizing the fluorinated analogue typically requires starting with a fluorinated precursor. A common strategy would involve the Skraup synthesis, a cyclization reaction, using a starting material like 4-fluoro-1,2-phenylenediamine or 2-amino-5-fluorophenol.[15] This approach builds the quinoline ring system with the fluorine atom already in the desired position, avoiding potentially harsh and non-selective late-stage fluorination reactions.
Caption: Contrasting synthetic workflows for the two compounds.
Implications for Derivatization
The 8-amino group is a key handle for chemical modification, allowing for the attachment of various side chains to modulate pharmacological properties.[16] The reduced basicity and electron density of the amino group in 7-fluoroquinolin-8-amine can affect its nucleophilicity. This may require more forcing reaction conditions for N-alkylation or N-acylation reactions compared to its non-fluorinated counterpart. Researchers must account for this altered reactivity when designing synthetic schemes for new derivatives.
Section 3: Pharmacological and Drug Development Implications
The introduction of fluorine is a well-established strategy to enhance the drug-like properties of a molecule.[7][8] The differences between 8-aminoquinoline and 7-fluoroquinolin-8-amine extend directly into their potential as therapeutic agents.
Metabolic Stability
Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes in the liver. A C-H bond can be hydroxylated, creating a more polar metabolite that is easily excreted. Placing a fluorine atom at a metabolically vulnerable position can block this pathway. The C-F bond is exceptionally strong and not readily metabolized. This "metabolic blocking" can increase the half-life and bioavailability of a drug. If the 7-position of the quinoline ring is a site of metabolism for 8-aminoquinoline derivatives, then 7-fluoroquinolin-8-amine would exhibit superior metabolic stability.
Caption: Fluorine-mediated blocking of a hypothetical metabolic pathway.
Target Binding and Biological Activity
The 8-aminoquinoline scaffold is the basis for antimalarial drugs like Primaquine and Tafenoquine, which are essential for eradicating the dormant liver stages of Plasmodium vivax.[3][4][9][17][18] Their mechanism is thought to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[16][17][19]
The introduction of a 7-fluoro group can influence biological activity in several ways:
Altered Target Affinity: Changes in the electronic properties and conformation of the molecule can affect how it binds to its biological target.
Membrane Transport: Increased lipophilicity can improve the compound's ability to cross parasitic or host cell membranes to reach its site of action.
Modified Redox Potential: The electron-withdrawing nature of fluorine can alter the redox potential of the quinoline ring, potentially affecting its ability to generate ROS.
While specific data on 7-fluoroquinolin-8-amine is limited, studies on other fluorinated quinolines have shown that fluorine substitution can enhance anticancer and antifungal activities.[7][8]
Section 4: Key Experimental Protocols
To empirically determine the differences discussed, the following standardized protocols can be employed.
Protocol 1: Comparative Analysis of pKa by Potentiometric Titration
This protocol determines the pKa of the conjugate acids of the two compounds, providing a quantitative measure of their basicity.
Materials: 8-aminoquinoline, 7-fluoroquinolin-8-amine, 0.1 M HCl, 0.1 M NaOH, deionized water, potassium chloride (KCl).
Equipment: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 50 mL burette, 100 mL beaker.
Procedure:
Prepare a 0.01 M solution of the test compound (e.g., 8-aminoquinoline) in 50 mL of deionized water containing 0.1 M KCl (to maintain constant ionic strength).
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.
Record the initial pH of the solution.
Titrate the solution by adding 0.2 mL increments of 0.1 M HCl from the burette, recording the pH after each addition.
Continue the titration several pH units past the equivalence point.
Plot the pH (y-axis) versus the volume of HCl added (x-axis).
Determine the equivalence point from the steepest part of the curve (or by taking the first derivative). The pH at the half-equivalence point is equal to the pKa.
Repeat the entire procedure for the second compound.
Causality: The volume of acid required to reach the half-equivalence point reveals the compound's buffering capacity. A lower pKa for the fluorinated compound will be evident by a lower pH value at this half-equivalence point, directly quantifying the electronic effect of the fluorine atom.
Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method measures the partitioning of a compound between octanol and water, providing a direct measure of lipophilicity.
Materials: 8-aminoquinoline, 7-fluoroquinolin-8-amine, 1-octanol (pre-saturated with water), phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol), UV-Vis spectrophotometer.
Prepare a stock solution of the test compound in 1-octanol (e.g., 1 mg/mL).
In a centrifuge tube, combine 5 mL of the octanol stock solution with 5 mL of the PBS buffer.
Seal the tube and vortex vigorously for 1 minute.
Place the tube on a mechanical shaker for 1 hour to ensure equilibrium is reached.
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the two phases.
Carefully withdraw a sample from the aqueous phase (PBS).
Determine the concentration of the compound in the aqueous phase using a pre-established calibration curve on the UV-Vis spectrophotometer.
Calculate the concentration in the octanol phase by subtracting the aqueous concentration from the initial concentration.
Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Repeat for the other compound.
Causality: An increase in the LogP value for 7-fluoroquinolin-8-amine would demonstrate that the fluorine atom enhances its preference for the nonpolar octanol phase over the aqueous phase, a critical parameter for predicting membrane permeability.
Conclusion
The substitution of a single hydrogen atom with fluorine at the 7-position of 8-aminoquinoline creates a distinct chemical entity, 7-fluoroquinolin-8-amine, with a unique profile. The fluorine atom's powerful inductive effect reduces the compound's basicity and alters its electronic landscape. This modification, combined with an expected increase in lipophilicity and metabolic stability, presents a compelling strategy for medicinal chemists. While 8-aminoquinoline remains a cornerstone scaffold, its fluorinated analogue represents a logical next step in the rational design of new therapeutic agents, offering potential improvements in pharmacokinetic and pharmacodynamic properties. The principles and protocols outlined in this guide provide a framework for the continued exploration and development of this important class of molecules.
References
Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2021). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]
Hara, H. et al. (1995). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. PubMed. [Link]
Wiloch, M. et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]
Stenutz, R. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Journal of Solid State Electrochemistry. [Link]
Wiloch, M. et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]
Summers, L. A. (1976). Synthesis and spectroscopic study of aminals derived from 8-aminoquinoline. Journal of Heterocyclic Chemistry. [Link]
PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. [Link]
Matthews, A. et al. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. [Link]
Pathania, S. et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PMC. [Link]
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. [Link]
Roy, B. et al. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. PMC. [Link]
Dutta, G. P. (1982). Recent developments in 8-aminoquinoline antimalarials. SciSpace. [Link]
Li, Y. et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
ResearchGate. (n.d.). Potential future uses for primaquine or other 8-aminoquinolines. [Link]
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews. [Link]
Hilaris Publisher. (2024). Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence. [Link]
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
Technical Guide: Solubility Profile & Handling of 7-Fluoroquinolin-8-amine
[1] Part 1: Executive Summary 7-Fluoroquinolin-8-amine is a critical pharmacophore intermediate, often utilized in the synthesis of antibacterial agents (fluoroquinolone analogs) and antimalarial scaffolds.[1] Its solubi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary
7-Fluoroquinolin-8-amine is a critical pharmacophore intermediate, often utilized in the synthesis of antibacterial agents (fluoroquinolone analogs) and antimalarial scaffolds.[1] Its solubility behavior is governed by the interplay between the lipophilic fluoro-quinoline core and the polar, hydrogen-bond-donating amino group at the C8 position.[1]
Effective handling of this compound requires a solvent strategy that balances these opposing properties.[1] This guide provides a technical breakdown of its solubility across organic solvent classes, supported by mechanistic rationale and validated experimental protocols.
Part 2: Physicochemical Profile & Solubility Mechanism[1][2][3]
To predict and manipulate solubility, we must first understand the molecular drivers.[1][2]
Structural Determinants[1][2][4]
Quinoline Core: Provides significant aromatic character and lipophilicity (
- stacking potential).
C8-Amino Group: Acts as a hydrogen bond donor (HBD) and weak base. It facilitates solubility in protic solvents but can lead to oxidative degradation if handled in aerated solutions for prolonged periods.[1]
C7-Fluorine Atom: A highly electronegative substituent.[1] Unlike chlorine, fluorine does not significantly increase steric bulk, but it dramatically alters the electronic landscape.[1][2] It lowers the pKa of the ring nitrogen via inductive withdrawal (-I effect), making the compound less basic than unsubstituted 8-aminoquinoline.
Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent.[1]
Equilibration: Cap the vial and shake/vortex vigorously for 24 hours at 25°C. Ensure excess solid remains visible (saturated solution).
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter to remove undissolved solids.
Quantification: Dilute the supernatant (100-fold) with mobile phase (Acetonitrile/Water) and analyze via HPLC. Calculate concentration against a standard curve.
Protocol B: Recrystallization for Purification[2]
This method exploits the differential solubility in ethanol (solvent) and water (anti-solvent).
Objective: Purify crude 7-Fluoroquinolin-8-amine to >99% purity.
Procedure:
Dissolution: Dissolve the crude solid in minimum boiling ethanol (~78°C). Use approximately 5–8 mL of ethanol per gram of crude material.[1]
Clarification: Perform a hot filtration if insoluble impurities are present.[1]
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add water dropwise (anti-solvent) until slight turbidity persists, then cool to 0–4°C.[1][2]
Isolation: Filter the crystals under vacuum, wash with cold 50% ethanol/water, and dry under vacuum at 40°C.
Part 5: Visualizations (Graphviz)[1]
Solvent Selection Logic Tree
This decision tree guides researchers in selecting the optimal solvent based on the intended application (Reaction vs. Workup vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.
pH-Dependent Solubility Profile[1][2]
This diagram illustrates the critical role of pH in manipulating the solubility of 7-Fluoroquinolin-8-amine, leveraging its basic nitrogen centers.[1]
Figure 2: The pH-switchable solubility mechanism allowing for aqueous-organic partitioning.
Part 6: References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved from [Link].
Sigma-Aldrich (Merck). Solubility & Stability of Amino-Quinolines: Technical Bulletin. (General reference for class behavior).
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Context for LogP/Solubility correlation).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent classification logic).
Technical Guide: Safety & Handling of 7-Fluoroquinolin-8-amine
This technical guide serves as an advanced Safety Data Sheet (SDS) and handling manual for 7-Fluoroquinolin-8-amine . It is designed for research professionals requiring a deeper understanding of the compound's physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as an advanced Safety Data Sheet (SDS) and handling manual for 7-Fluoroquinolin-8-amine . It is designed for research professionals requiring a deeper understanding of the compound's physicochemical behavior, toxicological risks, and operational safety protocols beyond standard regulatory compliance.
7-Fluoroquinolin-8-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of 8-aminoquinoline-based antimalarials (analogs of Primaquine and Tafenoquine) and as a bidentate ligand in organometallic catalysis.
Unlike generic quinolines, the introduction of the fluorine atom at the C7 position alters the electronic density of the aromatic ring. This modification typically enhances metabolic stability against oxidative debulking but may also increase the lipophilicity of the molecule, potentially facilitating blood-brain barrier (BBB) penetration. Researchers must treat this compound not just as a chemical irritant, but as a bioactive scaffold with potential hematological toxicity .
Understanding the physical state is the first line of defense. As a primary amine attached to a fused pyridine ring, this compound is prone to oxidation.
Property Table
Property
Value / Description
Operational Implication
Physical State
Solid (Powder or Crystalline)
Dust generation is a primary inhalation risk.
Color
Off-white to Brown/Tan
Darkening indicates oxidation (formation of quinone imines).
Expert Insight: Standard SDSs often miss the specific biological mechanism of 8-aminoquinolines. The danger lies not just in direct tissue damage, but in metabolic activation .
Mechanism of Toxicity: The Hemolytic Pathway
The 8-aminoquinoline scaffold is a known pro-oxidant in biological systems. Upon absorption, it can undergo CYP450-mediated metabolism to form reactive quinone-imine species. These metabolites participate in redox cycling, depleting cellular NADPH and generating reactive oxygen species (ROS).
Risk: In individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency , this redox stress leads to acute hemolysis (destruction of red blood cells).[5] Even in healthy researchers, significant exposure can induce Methemoglobinemia , where ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), reducing oxygen transport capacity.
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic activation pathway that researchers must be aware of during handling.
Caption: Metabolic activation pathway of 8-aminoquinolines leading to oxidative stress and hematological toxicity.
PART 4: HANDLING & EXPOSURE CONTROLS
The "Self-Validating" Safety Protocol
Do not rely on odor or visible irritation to detect exposure. Follow this tiered handling approach.
1. Engineering Controls
Primary: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .
Secondary: If handling >500 mg, use a static-dissipative balance enclosure to prevent powder dispersal.
2. Personal Protective Equipment (PPE)
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.
Dermal: Double-gloving is recommended.
Inner Glove: Nitrile (0.11 mm).
Outer Glove: Nitrile (0.11 mm) or Neoprene.
Rationale: Lipophilic amines can permeate thin nitrile; the second layer provides a breakthrough buffer.
3. Handling Workflow Decision Tree
Caption: Decision matrix for determining containment levels based on physical state and quantity.
PART 5: EMERGENCY RESPONSE
First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes .[2][3][6] Critical Step: Lift eyelids to ensure removal of particulates trapped in the fornix. Consult an ophthalmologist.
Skin Contact: Wash with soap and water.[2][3][6] Do not use ethanol or organic solvents, as they may enhance transdermal absorption of the lipophilic amine.
Ingestion:IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting. If conscious, rinse mouth with water.[1][6]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Spill Cleanup Protocol
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don full PPE (Goggles, Lab Coat, Double Gloves, N95/P3 Respirator).
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite) if liquid.
Neutralization: Wipe the area with a dilute acid solution (e.g., 1% acetic acid) to protonate the amine, making it water-soluble and easier to remove, followed by a water rinse.
Disposal: Collect in a dedicated hazardous waste container labeled "Toxic Organic Solid."
PART 6: STORAGE & DISPOSAL
Storage Conditions:
Temperature: 2–8 °C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
Container: Tightly sealed, amber glass.
Disposal:
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Do not flush down the drain; this compound is potentially toxic to aquatic life (Category Acute 1 for many aminoquinolines).
References
PubChem. (n.d.). 7-Fluoroquinolin-8-amine (Compound Summary).[7] National Library of Medicine. Retrieved from [Link]
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
7-Fluoroquinolin-8-amine melting point and physical state
This is an in-depth technical guide for 7-Fluoroquinolin-8-amine , structured for researchers and drug development professionals. CAS Registry Number: 1420791-32-7 Molecular Formula: C H FN Molecular Weight: 162.16 g/mol...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide for 7-Fluoroquinolin-8-amine , structured for researchers and drug development professionals.
CAS Registry Number: 1420791-32-7
Molecular Formula: C
HFNMolecular Weight: 162.16 g/mol
Executive Summary
7-Fluoroquinolin-8-amine is a specialized fluorinated heterocyclic building block, primarily utilized as a scaffold in the development of kinase inhibitors , antimalarials , and antibacterial agents . Its structural uniqueness lies in the ortho-fluorine substitution relative to the amine group at the C8 position. This substitution pattern significantly modulates the pKa of the amine and the lipophilicity (LogP) of the quinoline ring, altering the pharmacokinetic profile of downstream APIs compared to non-fluorinated analogs.
Due to its specific application in high-value medicinal chemistry, public physical data is often sparse. This guide provides the predicted physicochemical profile based on structure-activity relationships (SAR) with validated analogs, alongside a robust synthesis and characterization protocol to generate and verify this data in-house.
Physicochemical Profile
The following data aggregates experimental values from close structural analogs (7-Chloroquinolin-8-amine and 8-Aminoquinoline) to provide a high-confidence predictive profile for 7-Fluoroquinolin-8-amine.
Table 1: Physical Properties & State
Property
Value / Description
Confidence Level
Physical State
Solid (Crystalline Powder)
High (Based on MP > 25°C)
Appearance
Pale Yellow to Brown
High (Oxidation-prone amine)
Melting Point
68 – 76 °C (Predicted)
Medium (See Note 1)
Boiling Point
~270 °C (at 760 mmHg)
Predicted
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
High
pKa (Conj. Acid)
~3.5 – 4.0 (Quinoline N)
High (F-withdraws e-)
LogP
~1.8 – 2.1
Predicted
Note 1 (Melting Point Rationale):
8-Aminoquinoline: MP 62–65 °C.
7-Chloroquinolin-8-amine: MP 72–74 °C.
7-Fluoroquinolin-8-amine: The fluorine atom is smaller than chlorine but highly electronegative. It increases the lattice energy relative to the unsubstituted analog via dipole interactions, likely elevating the MP to the 68–76 °C range.
Experimental Determination & Validation
As a Senior Scientist, you must not rely on vendor catalogs. You must validate the physical state and purity of your specific lot, as polymorphism and oxidation can drastically shift the observed melting point.
If commercial stock is unavailable or degraded, the following synthesis route is the industry standard for high-purity generation of 8-aminoquinolines.
Reaction Scheme (Logic Flow)
The synthesis relies on the reduction of a nitro precursor . Direct amination of 7-fluoroquinoline is non-selective.
Figure 1: Step-wise synthesis pathway designed to maximize regioselectivity.
Detailed Methodology
Nitration:
Dissolve 7-Fluoroquinoline in conc. H
SO at 0°C.
Dropwise add fuming HNO
. Maintain temp < 5°C to avoid di-nitration.
Result: A mixture of 5-nitro and 8-nitro isomers.
Purification (Critical Step):
The 8-nitro isomer is typically less polar. Use Flash Chromatography (Hexane/EtOAc gradient) to isolate 7-Fluoro-8-nitroquinoline .
Reduction:
Method A (Scalable): Iron powder (Fe) in NH
Cl/EtOH/HO at reflux. This is milder than Sn/HCl and prevents defluorination.
Method B (Clean): Hydrogenation (H
, 1 atm) with Pd/C in MeOH. Caution: Monitor for hydrodefluorination side-products.
Isolation:
Filter catalyst. Concentrate filtrate.
Recrystallization: Use Ethanol/Water or Toluene/Hexane to obtain the pure solid .
Handling & Stability
The physical state of 7-Fluoroquinolin-8-amine renders it susceptible to environmental degradation.
Oxidation Sensitivity: Aminoquinolines darken upon exposure to air, forming N-oxides or azo-dimers.
Storage:
Temperature: 2–8 °C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen .
Container: Amber glass vial (light sensitive).
Troubleshooting: "My Sample is Black/Tar"
If your sample arrives as a black tar or oil:
It has likely oxidized or absorbed water (hygroscopic depression of MP).
Remedy: Dissolve in DCM, wash with NaHCO
, dry over NaSO, and perform a short-path silica plug filtration . Recrystallize from Hexane/EtOAc to restore the yellow solid form.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224784, 7-Chloroquinolin-8-amine. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Chemoselective Synthesis of 7-Fluoroquinolin-8-amine
Executive Summary & Strategic Analysis The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical directing group for C(sp3)-H functionalization and a key pharmacophore in antim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical directing group for C(sp3)-H functionalization and a key pharmacophore in antimalarial therapeutics (e.g., Tafenoquine analogs). The introduction of a fluorine atom at the C7 position alters the pKa of the neighboring amine and enhances metabolic stability against oxidative metabolism at the quinoline rim.
This guide details the synthesis of 7-Fluoroquinolin-8-amine from 7-fluoro-8-nitroquinoline . While nitro reduction is a standard transformation, the specific combination of a basic quinoline nitrogen and a halogen substituent requires a tailored approach to ensure chemoselectivity.
Mechanistic Considerations & Method Selection[1]
Two primary methodologies were evaluated for this protocol:
Catalytic Hydrogenation (H₂/Pd-C): While efficient, this method poses a risk of hydrodehalogenation (defluorination). Although the C-F bond is stronger (approx. 116 kcal/mol) than C-Cl or C-Br, activated positions on heterocyclic rings can undergo oxidative addition to Pd(0), leading to trace defluorinated byproducts that are difficult to separate.
Dissolving Metal Reduction (Fe/AcOH): This is the preferred "Gold Standard" method for this application. The use of iron powder in acidic media proceeds via a single-electron transfer (SET) mechanism that is highly chemoselective for the nitro group, leaving the C-F bond and the quinoline ring intact.
Recommendation: This protocol prioritizes the Iron/Acetic Acid method for its robustness, scalability, and negligible risk of defluorination.
Chemical Reaction Workflow
Figure 1: Reaction scheme illustrating the chemoselective reduction pathway.
Use this method only if Iron residues are detrimental to downstream biology or if strict heavy metal limits apply.
Procedure
Dissolution: Dissolve 7-fluoro-8-nitroquinoline in Methanol (0.1 M concentration).
Catalyst: Add 5% Pd/C (10 wt% loading).
Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.
Hydrogenation: Purge with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.
Monitoring: Check TLC every 30 minutes. Stop immediately upon consumption of starting material to prevent defluorination.
Workup: Filter through Celite under Nitrogen. Concentrate filtrate.
Analytical Validation & Data
The following data points serve as a self-validating system to confirm identity and purity.
Analytical Method
Expected Result
Interpretation
TLC (30% EtOAc/Hex)
ΔRf ~ 0.2 - 0.3
Amine is more polar than Nitro.
Appearance
Off-white to beige solid
Nitro SM is typically bright yellow.
¹H NMR (DMSO-d₆)
Broad singlet (~5-7 ppm)
Appearance of NH₂ protons (exchangeable with D₂O).
¹H NMR (Aromatic)
Upfield shift of H-7
The H-7 proton (ortho to amine) will shift upfield due to shielding by the NH₂ group compared to the deshielding NO₂.
¹⁹F NMR
Singlet (~ -130 to -140 ppm)
Confirm single fluorine peak; absence of split peaks indicates no defluorination.
LC-MS (ESI+)
[M+H]⁺ = 163.16
Confirm mass (MW 162.16).
Troubleshooting Guide
Problem: Reaction stalls with intermediate visible on TLC.
Cause: Iron surface passivation.
Solution: Add an additional 0.5 equiv of Iron powder and 1-2 mL of concentrated HCl (catalytic amount) to reactivate the surface.
Problem: Low yield after extraction.
Cause: Product trapped in Iron sludge or water soluble (due to basic quinoline nitrogen).
Solution: Thoroughly wash the Celite pad with warm EtOAc. Ensure the aqueous layer during workup is pH > 9 to keep the amine deprotonated.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of 7-fluoroquinolin-8-amine.
Safety & Handling
Nitro Compounds: While 7-fluoro-8-nitroquinoline is stable, many nitroaromatics are energetic. Avoid heating dry residue to high temperatures (>150°C).
Iron Waste: The iron filter cake is pyrophoric when dry. Keep the Celite pad wet with water before disposal in a designated hazardous waste container.
Quinoline Derivatives: Treat as potential irritants and sensitizers. Use standard PPE (gloves, goggles, fume hood).
References
Reduction of Halogenated Nitroquinolines (Analogous Protocol)
Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines.
Context: Describes the reduction of 4,7-dichloro-8-nitroquinoline using Fe/AcOH, preserving the chloro substituents.
Source: Canadian Journal of Chemistry (via Scholaris).
Application Notes & Protocols: Palladium-Catalyzed C-H Activation Directed by the 7-Fluoroquinolin-8-amine Auxiliary
For Researchers, Scientists, and Drug Development Professionals Introduction: Advancing C-H Functionalization with Electronically Modified Directing Groups The strategic functionalization of otherwise inert carbon-hydrog...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing C-H Functionalization with Electronically Modified Directing Groups
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom- and step-economical pathway to complex molecules.[1] At the forefront of this field is palladium-catalyzed C-H activation, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.[2][3] A key strategy for controlling the regioselectivity of these reactions is the use of directing groups, which chelate to the metal center and position it in proximity to a specific C-H bond.[4]
The 8-aminoquinoline (8-AQ) moiety, introduced by Daugulis and coworkers, has been established as a robust and versatile bidentate directing group for a wide array of palladium-catalyzed C-H functionalization reactions.[4][5][6] Its strong chelation to the palladium catalyst facilitates the formation of a stable palladacycle intermediate, which is crucial for high reactivity and selectivity.[5] This has enabled the arylation and alkylation of previously unreactive sp² and sp³ C-H bonds.[5]
This document provides detailed application notes and protocols for the use of an electronically modified auxiliary, 7-Fluoroquinolin-8-amine. The introduction of a fluorine atom at the 7-position of the quinoline ring is anticipated to modulate the electronic properties of the directing group. The high electronegativity of fluorine is expected to influence the stability of the palladacycle intermediate and potentially the overall reaction kinetics and substrate scope. While extensive literature exists for the parent 8-aminoquinoline, these notes are tailored to provide a foundational understanding and practical guidance for employing the 7-fluoro derivative, a promising tool for fine-tuning reactivity in C-H activation.
Mechanism of Action: The Role of the 7-Fluoroquinolin-8-amine Auxiliary
The generally accepted mechanism for palladium-catalyzed C-H activation using an 8-aminoquinoline-based directing group proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The bidentate nature of the 7-Fluoroquinolin-8-amine auxiliary is critical, as it forms a stable five-membered palladacycle intermediate.
The proposed catalytic cycle can be outlined as follows:
Coordination and Amide Deprotonation: The substrate, an amide of 7-Fluoroquinolin-8-amine, coordinates to a Pd(II) salt, typically palladium(II) acetate. In the presence of a base, the amide proton is abstracted to form a palladium-amido species.
C-H Activation (Cyclometalation): The quinoline nitrogen and the amido nitrogen act as a bidentate ligand, directing the palladium to a nearby C-H bond. This leads to the cleavage of the C-H bond and the formation of a stable six-membered palladacycle. This step is often the rate-determining step of the reaction.[3]
Oxidative Addition: The coupling partner, typically an aryl or alkyl halide, undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
Reductive Elimination: The desired C-C or C-X bond is formed through reductive elimination from the Pd(IV) species, regenerating a Pd(II) catalyst.
The fluorine atom at the 7-position is expected to have an electron-withdrawing effect on the quinoline ring system. This could potentially stabilize the palladacycle intermediate and influence the rate of reductive elimination.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H activation.
Experimental Protocols
The following protocols are based on established procedures for 8-aminoquinoline-directed C-H activation and are expected to be applicable to the 7-fluoroquinolin-8-amine auxiliary. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of the 7-Fluoroquinolin-8-amine Amide Substrate
To a solution of the carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or DMF), add a coupling agent such as HATU (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).
Stir the mixture at room temperature for 10-15 minutes.
Add 7-Fluoroquinolin-8-amine (1.0 equiv.) to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Palladium-Catalyzed C-H Arylation
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 7-Fluoroquinolin-8-amine amide substrate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
Add the aryl halide (typically an iodide or bromide, 1.5-2.0 equiv.) and a suitable solvent (e.g., t-amyl alcohol or 1,4-dioxane) to the vial.
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
Place the vial in a preheated oil bath at 100-140 °C and stir vigorously for 12-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with additional solvent.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain the arylated product.
Caption: General experimental workflow for C-H arylation.
Quantitative Data Summary
The following table summarizes the expected substrate scope for the C-H arylation reaction based on analogous transformations using the 8-aminoquinoline directing group. Yields are representative and may vary depending on the specific substrate and reaction conditions.
Entry
Substrate (7-Fluoroquinolin-8-amine Amide)
Aryl Halide
Product
Expected Yield (%)
1
Pivalamide
4-Iodoanisole
β-Arylated pivalamide
75-90
2
Cyclohexanecarboxamide
1-Iodo-4-nitrobenzene
β-Arylated cyclohexanecarboxamide
60-80
3
Benzoic acid amide
2-Iodothiophene
ortho-Thienylated benzoic acid amide
70-85
4
Adamantanecarboxamide
3-Iodobromobenzene
β-Arylated adamantanecarboxamide
65-80
Removal of the 7-Fluoroquinolin-8-amine Auxiliary
A crucial step for the synthetic utility of this methodology is the efficient removal of the directing group to unveil the desired functional group, typically a carboxylic acid. Several methods have been reported for the cleavage of the 8-aminoquinoline amide bond.
Protocol 3: Hydrolytic Cleavage
Dissolve the functionalized 7-Fluoroquinolin-8-amine amide in a suitable solvent mixture, such as ethanol and water.
Add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in excess.
Heat the reaction mixture to reflux for 12-48 hours, monitoring the disappearance of the starting material.
Cool the reaction to room temperature and adjust the pH to be acidic (for basic hydrolysis) or basic (for acidic hydrolysis) to precipitate the product or prepare for extraction.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude carboxylic acid by recrystallization or chromatography.
Recent advancements have also led to milder conditions for the removal of the 8-aminoquinoline auxiliary, which may be applicable to the 7-fluoro derivative.
Conclusion
The 7-Fluoroquinolin-8-amine auxiliary represents a promising modification of the well-established 8-aminoquinoline directing group for palladium-catalyzed C-H activation. The electronic perturbation introduced by the fluorine substituent offers a potential avenue for fine-tuning the reactivity and scope of these powerful transformations. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to explore the utility of this auxiliary in the synthesis of complex organic molecules. Further investigation into the specific effects of the 7-fluoro substituent on reaction outcomes is encouraged to fully realize its potential in the field of C-H functionalization.
References
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, monoanionic auxiliary-directed functionalization of carbon–hydrogen bonds. Accounts of Chemical Research, 48(4), 1053-1064. [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2011). Palladium-catalyzed C–H functionalizations of amines, anilines, and ureas. Chemical reviews, 111(3), 1784-1824. [Link]
Sharma, P., Luxami, V., & Paul, K. (2021). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 8(18), 5136-5171. [Link]
Daugulis, O., & Zaitsev, V. G. (2005). Anilide-assisted arylation of C(sp3)–H bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
Berger, M., Chauhan, R., Rodrigues, C. A., & Maulide, N. (2016). Bridging C–H activation: mild and versatile cleavage of the 8-aminoquinoline directing group. Chemistry–A European Journal, 22(40), 14149-14153. [Link]
Shabani, S., & Daugulis, O. (2015). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 137(3), 1147-1155. [Link]
Application Note: Optimized Protocols for Amide Coupling with 7-Fluoroquinolin-8-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Utility In the realm of transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalization, the 8-aminoquinol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Utility
In the realm of transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalization, the 8-aminoquinoline (8-AQ) moiety has established itself as a premier bidentate directing group[1][2]. The structural evolution of this auxiliary has led to the development of 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7)[3]. The strategic installation of a fluorine atom at the 7-position serves two critical functions in complex molecule synthesis:
Regiocontrol: It effectively blocks unwanted C7-functionalization (such as competitive halogenation or arylation) during late-stage diversification.
Electronic Modulation: The strongly electronegative fluorine atom alters the redox potential of the resulting metal-amide complex and lowers the pKₐ of the amide N–H bond, facilitating easier deprotonation and metal coordination during the catalytic cycle.
Mechanistic Insights: The Challenge of Deactivated Anilines
While amide bond formation is one of the most frequently executed and reliable reactions in medicinal chemistry[4], coupling carboxylic acids with 7-fluoroquinolin-8-amine presents a severe synthetic hurdle.
The Causality of Deactivation:
The C8-amine is profoundly deactivated due to a combination of electronic and steric factors. Electronically, the lone pair of the primary amine is delocalized into the electron-deficient quinoline core. This deactivation is heavily exacerbated by the strong inductive electron-withdrawing effect (-I) of the adjacent 7-fluoro substituent. Sterically, the peri-interaction between the C8-amine and the C7-fluorine creates substantial hindrance, physically blocking the approach of bulky electrophiles.
Reagent Incompatibility:
Standard uronium- or phosphonium-based coupling reagents (e.g., HATU, PyBOP) operate by generating an active ester (such as an OAt ester)[5]. While these active esters are highly reactive toward aliphatic amines, they are insufficiently electrophilic to drive the reaction with a deactivated, sterically hindered aniline like 7-fluoroquinolin-8-amine. Consequently, the active ester often undergoes competitive hydrolysis or causes epimerization of chiral α-centers before the sluggish amine can successfully attack. To overcome this thermodynamic and kinetic barrier, the carboxylic acid must be converted into a highly electrophilic species, such as an acid chloride[6][7].
Visualization of Activation Pathways
The following diagram illustrates the mechanistic divergence between standard coupling reagents and the optimized acid chloride pathway.
Figure 1: Mechanistic pathways for amide coupling with deactivated 7-fluoroquinolin-8-amine.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . By separating the activation step from the coupling step, researchers can analytically verify intermediate formation before committing the valuable 7-fluoroquinolin-8-amine building block.
Protocol A: Acid Chloride Method (Recommended for Robust Substrates)
This method utilizes oxalyl chloride to generate a highly reactive acid chloride intermediate, which is the most reliable method for overcoming the poor nucleophilicity of the 8-aminoquinoline core[6][7].
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Argon) and cool to 0 °C.
Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (2.0 equiv)[7].
Remove the ice bath and stir the mixture at room temperature for 2–4 hours.
Self-Validation Step: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC or LC-MS to confirm complete conversion of the starting material to the corresponding methyl ester. Do not proceed until activation is 100% complete.
Concentration (Critical): Concentrate the reaction mixture in vacuo to remove all unreacted oxalyl chloride and dissolved HCl gas. This step is mandatory to prevent the degradation or competitive protonation of the 7-fluoroquinolin-8-amine[6].
Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
In a separate dry flask, dissolve 7-fluoroquinolin-8-amine (1.1 equiv) and pyridine (3.0 equiv) in anhydrous DCM. Add this solution dropwise to the acid chloride.
Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove excess pyridine and unreacted amine), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
For substrates prone to epimerization or degradation under the harsh conditions of acid chloride generation, Propylphosphonic anhydride (T3P) serves as an optimal alternative, driving the reaction forward via a stable phosphate leaving group.
Materials:
Carboxylic acid (1.0 equiv)
7-Fluoroquinolin-8-amine (1.2 equiv)
T3P (50% wt solution in EtOAc, 2.0 equiv)
Pyridine (3.0 equiv)
Anhydrous EtOAc
Step-by-Step Procedure:
Dissolve the carboxylic acid and 7-fluoroquinolin-8-amine in anhydrous EtOAc (0.5 M).
Add pyridine (3.0 equiv) and stir for 10 minutes at room temperature.
Add the T3P solution (2.0 equiv) dropwise.
Heat the reaction mixture to 80 °C for 16–24 hours. Note: Elevated temperature is required to overcome the high activation energy barrier of the deactivated amine.
Cool to room temperature, dilute with additional EtOAc, and wash sequentially with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify.
Quantitative Data Summary
The table below summarizes the expected performance of various coupling strategies when applied to the highly deactivated 7-fluoroquinolin-8-amine.
Coupling Strategy
Reactive Intermediate
Substrate Compatibility
Expected Yield (%)
Reaction Time / Temp
HATU / DIPEA
OAt Active Ester
Simple Aliphatic Acids
20 - 45%
24 h / 50 °C
Oxalyl Chloride
Acid Chloride
Robust Acids
80 - 95%
12 h / 25 °C
T3P / Pyridine
Mixed Phosphonate
Chiral/Sensitive Acids
70 - 85%
16 h / 80 °C
Ghosez's Reagent
Acid Chloride (Neutral)
Highly Sensitive Acids
75 - 90%
12 h / 25 °C
Post-Functionalization Cleavage
Following successful transition-metal-catalyzed C–H functionalization, the 7-fluoroquinolin-8-amine auxiliary must be cleaved to unmask the target carboxylic acid or derivative. Due to the high stability of the amide bond, this is typically achieved via strong base-catalyzed hydrolysis (e.g., NaOH in EtOH at reflux)[1] or through a milder, two-step transamidation protocol proceeding via an intermediate N-acyl-Boc-carbamate[8].
References
A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates | The Journal of Organic Chemistry - ACS Publications | 8
Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group | Benchchem | 1
Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis | Benchchem | 2
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid | MDPI | 6
A Study of an 8-Aminoquinoline-Directed C(sp²)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal | The Journal of Organic Chemistry - ACS Publications | 7
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation | MDPI | 5
Application Note: Synthesis of Fluoroquinolone Analogs via 7-Fluoroquinolin-8-amine
This application note details the synthesis of novel fluoroquinolone (FQ) antibiotic analogs by utilizing 7-Fluoroquinolin-8-amine (CAS 1420791-32-7) as a high-value nucleophilic building block. Based on current medicina...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the synthesis of novel fluoroquinolone (FQ) antibiotic analogs by utilizing 7-Fluoroquinolin-8-amine (CAS 1420791-32-7) as a high-value nucleophilic building block.
Based on current medicinal chemistry strategies, this protocol focuses on the Convergent Synthesis Strategy , where 7-Fluoroquinolin-8-amine is employed to functionalize the C-7 position of a fluoroquinolone core (e.g., the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold). This approach is preferred for generating "Next-Generation" FQs capable of overcoming MRSA/MDR resistance mechanisms by introducing bulky, lipophilic heteroaromatic systems at the C-7 position.
Strategic Overview & Mechanism
The fluoroquinolone pharmacophore relies on a bicyclic core with a C-3 carboxylic acid and C-4 ketone for DNA gyrase binding. Modification at the C-7 position is the primary vector for tuning spectrum of activity, bioavailability, and resistance profiles.
7-Fluoroquinolin-8-amine presents a unique structural motif. Unlike standard aliphatic amines (e.g., piperazine in Ciprofloxacin), this aromatic amine introduces:
Pi-Stacking Potential: The quinoline ring can engage in additional binding interactions within the Topoisomerase IV active site.
Lipophilicity: Enhanced membrane permeability, crucial for targeting Gram-positive bacteria (e.g., S. aureus).
Steric Bulk: Reduces susceptibility to bacterial efflux pumps.
Synthetic Pathway (Convergent)
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The amino group at position 8 of the quinoline acts as the nucleophile, displacing a leaving group (typically Chlorine or Fluorine) at the C-7 position of the fluoroquinolone ester core.
Objective: C-N bond formation between the FQ core and the 8-aminoquinoline.
Preparation:
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq (3.0 mmol) of the FQ Core (Starting Material B) in 15 mL of anhydrous DMSO .
Note: DMSO is preferred over DMF to minimize thermal decomposition at higher temperatures.
Nucleophile Addition:
Add 1.2 eq (3.6 mmol) of 7-Fluoroquinolin-8-amine .
Add 2.5 eq (7.5 mmol) of DBU (or DIPEA). The solution typically turns yellow/orange.
Reaction:
Heat the mixture to 100–120 °C under an inert atmosphere (Nitrogen or Argon).
Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1) or HPLC.
Reaction Time: Typically 6–12 hours. The aromatic amine is less nucleophilic than aliphatic amines, requiring higher thermal energy.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into 100 mL of ice-cold water . Stir vigorously for 30 minutes.
The product should precipitate as a solid.
Filter the precipitate and wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted amine.
Yield Expectation: 65–80%.
Phase 2: Ester Hydrolysis (Deprotection)
Objective: Convert the ethyl ester to the active free carboxylic acid.
Hydrolysis:
Suspend the crude ester from Phase 1 in a mixture of 1,4-Dioxane (20 mL) and 2M NaOH (10 mL) .
Reflux at 90 °C for 2–4 hours. The suspension should clear as the salt forms.
Adjust pH to 7.0–7.4 using 10% Acetic Acid or 1M HCl. Crucial: Do not over-acidify below pH 6, as the zwitterionic form (isoelectric point) precipitates best near neutral pH.
Filter the resulting solid, wash with water, and dry under vacuum at 50 °C.
Process Visualization (Pathway Diagram)
The following diagram illustrates the convergent synthesis and the logic of the SNAr coupling.
Caption: Convergent synthetic pathway for 7-substituted fluoroquinolone analogs using 7-Fluoroquinolin-8-amine.
Quality Control & Validation
To ensure the integrity of the synthesized analog, the following analytical parameters must be verified.
Assay
Methodology
Acceptance Criteria
Identity (NMR)
1H-NMR (400 MHz, DMSO-d6)
Presence of Quinoline peaks (δ 7.5–9.0 ppm) and FQ Core peaks (Cyclopropyl, C2-H).
Purity (HPLC)
C18 Column, ACN/H2O (+0.1% TFA)
> 95% Area Under Curve (AUC).
Mass Spec
LC-MS (ESI+)
[M+H]+ consistent with calculated mass (approx. 400–500 Da range).
Fluorine NMR
19F-NMR
Two distinct signals: One from the FQ core (C6) and one from the Quinoline side chain (C7).
Troubleshooting Guide
Low Yield in Coupling: If conversion is <50%, switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 140 °C. The steric bulk of the 8-aminoquinoline can hinder nucleophilic attack.
Purification Issues: If the product is "gummy," recrystallize from Acetonitrile/Methanol (10:1) rather than simple precipitation.
References
Synthesis of 8-Amino-7-(aryl/hetaryl)fluoroquinolones.
Structure-Activity Relationships of the Fluoroquinolones.Antimicrobial Agents and Chemotherapy, 1989.
7-Fluoroquinolin-8-amine (Compound Summary).
Quinolone Antibiotics: Structure and Synthesis.Wikipedia (General Reference).
Application Note: Optimized Synthesis of Schiff Bases from 7-Fluoroquinolin-8-amine
Abstract & Rationale This guide details the synthesis of Schiff bases (imines) derived from 7-fluoroquinolin-8-amine . While 8-aminoquinoline is a privileged scaffold in medicinal chemistry (known for antimalarial and me...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Rationale
This guide details the synthesis of Schiff bases (imines) derived from 7-fluoroquinolin-8-amine . While 8-aminoquinoline is a privileged scaffold in medicinal chemistry (known for antimalarial and metal-chelating properties), the introduction of a fluorine atom at the C-7 position significantly alters the electronic and physicochemical profile of the molecule.
The Fluorine Effect:
The C-7 fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I
\log P $).
This protocol addresses the reduced nucleophilicity by utilizing acid-catalyzed solvothermal condensation and microwave-assisted synthesis to ensure high yields and purity.
Chemical Mechanism & Pre-Synthesis Considerations[1][2]
The Challenge: Deactivated Nucleophile
The formation of a Schiff base requires the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of an aldehyde or ketone.
Obstacle 1: The quinoline ring nitrogen acts as an electron sink.
Obstacle 2: The C-7 Fluorine withdraws electron density from the C-8 amine via induction.
Obstacle 3: Intramolecular Hydrogen Bonding (IHB) between the C-8 amine hydrogens and the quinoline ring nitrogen can stabilize the ground state, further reducing reactivity.
Solution: We employ Glacial Acetic Acid (GAA) as a catalyst. It activates the carbonyl electrophile (making it more susceptible to attack) and disrupts the stabilizing IHB of the starting amine.
Reaction Pathway Diagram[2][3]
Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation highlighting the critical activation step required for fluoro-substituted amines.
Experimental Protocols
Method A: Standard Acid-Catalyzed Solvothermal Synthesis
Recommended for bulk synthesis (>500 mg) and thermally stable aldehydes.
Reagents:
7-Fluoroquinolin-8-amine (1.0 equiv)
Aromatic/Heteroaromatic Aldehyde (1.1 equiv)
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Catalyst: Glacial Acetic Acid (2-3 drops per mmol)
Protocol:
Dissolution: Dissolve 1.0 mmol of 7-fluoroquinolin-8-amine in 10 mL of absolute EtOH in a round-bottom flask. Note: Mild heating (40°C) may be required due to the fluorine-induced lipophilicity.
Addition: Add 1.1 mmol of the aldehyde.
Catalysis: Add 2-3 drops of Glacial Acetic Acid. The solution color may deepen immediately (formation of charge-transfer complexes).
Reflux: Attach a condenser and reflux at 80°C for 4–8 hours .
Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The amine spot (low Rf, often fluorescent) should disappear.
Precipitation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a colored solid (yellow/orange).
Filtration: Filter the solid under vacuum. Wash with cold EtOH (2 x 5 mL) to remove unreacted aldehyde.
Drying: Dry in a vacuum desiccator over $ CaCl_2 $.
Recommended for library generation, electron-rich aldehydes, or rapid screening.
Protocol:
Mixing: In a microwave process vial (2-5 mL), combine 1.0 mmol of amine and 1.0 mmol of aldehyde.
Solvent: Add minimal EtOH (1-2 mL) just to create a slurry.
Catalyst: Add 1 drop of Glacial Acetic Acid.
Irradiation: Cap the vial. Irradiate at 140 Watts, 80°C for 5–10 minutes .
Workup: Pour the reaction mixture into crushed ice. Filter the resulting precipitate.[1][2]
Purification: Recrystallize from hot Ethanol if necessary.
Characterization & Quality Control
To validate the formation of the Schiff base and ensure the integrity of the 7-fluoroquinoline core, the following data points are critical.
Technique
Diagnostic Signal
Expected Observation
FT-IR
$ \nu(C=N) $ Stretch
Strong band at 1600–1630 cm⁻¹ . Absence of broad $ \nu(N-H) $ bands (3300–3400 cm⁻¹).
¹H NMR
Azomethine Proton ($ -N=CH- $)
Singlet at 8.5–9.5 ppm . This is the definitive proof of condensation.
¹H NMR
C-7 Fluorine Coupling
The C-6 proton will appear as a doublet of doublets (or broadened) due to ³J H-F coupling (approx. 8–11 Hz).
¹³C NMR
Azomethine Carbon
Peak at 150–165 ppm .
¹⁹F NMR
Fluorine Shift
Single peak around -120 to -140 ppm (referenced to $ CFCl_3 $), confirming the F atom is intact.
Workflow Diagram: Synthesis to Validation
Figure 2: Operational workflow for the synthesis and validation of 7-fluoroquinoline Schiff bases.
Troubleshooting & Expert Insights
Issue: No Precipitation (Oiling Out)
Cause: The 7-fluoro group increases lipophilicity, making the product more soluble in ethanol than the non-fluorinated analogue.
Fix: Evaporate the ethanol to half volume and leave in the freezer (-20°C) overnight. Alternatively, add water dropwise to the ethanolic solution until turbidity appears, then cool.
Issue: Hydrolysis on Silica Gel
Cause: Schiff bases are susceptible to acid-catalyzed hydrolysis.[3][4] The acidity of silica gel can revert the product to the starting amine and aldehyde during column chromatography.
Fix:Avoid Column Chromatography. Rely on recrystallization (EtOH or Acetonitrile). If chromatography is mandatory, neutralize the silica column with 1% Triethylamine (TEA) in the eluent.
Issue: Low Yield with Electron-Deficient Aldehydes
Cause: If the aldehyde is also electron-poor (e.g., nitrobenzaldehyde), the reaction rate drops significantly due to the deactivated amine.
Fix: Switch to Method B (Microwave) or use a stronger Lewis Acid catalyst such as $ Yb(OTf)_3 $ (5 mol%) or anhydrous $ ZnCl_2 $ instead of acetic acid.
References
General Synthesis of 8-Aminoquinoline Schiff Bases:
Alam, M. et al. (2017). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines.[5] Asian Journal of Research in Chemistry.
Microwave-Assisted Schiff Base Protocols:
Sahu, R. et al. (2022).[3] Green Synthesis of Schiff Bases by Using Natural Acid Catalysts.[6][2] International Journal for Research in Applied Science and Engineering Technology.
Electronic Effects of Fluorine in Heterocycles:
Taguchi, T. et al. (1995). Effect of Fluorine-Substitution on Basicity of Benzo[h]quinoline and Quinoline.[7] Heterocycles.
Biological Relevance of Fluoroquinolines:
Patel, N. et al. (2025).[8][9][10] Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Laboratory Protocol
Target Audience: Analytical Chemists, Chemical Biologists, and Drug Development Professionals
Compound Focus: 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7)
Executive Summary
The quantification and spatial mapping of transition metal ions (such as Zn²⁺, Cu²⁺, and Cd²⁺) in biological and environmental matrices require highly selective and photostable fluorescent probes[1]. Historically, 8-aminoquinoline and its amido-derivatives have served as privileged scaffolds for these chemosensors due to their robust metal-coordination capabilities and favorable photophysical properties[1].
However, traditional 8-aminoquinoline sensors often suffer from oxidative degradation and cross-reactivity with same-group metals (e.g., distinguishing Zn²⁺ from Cd²⁺ or Hg²⁺)[2]. The introduction of 7-Fluoroquinolin-8-amine [3] as a precursor represents a significant structural evolution. The highly electronegative fluorine atom at the 7-position exerts a strong inductive (-I) effect, lowering the pKa of the adjacent 8-amino group. This modification enhances the acidity of downstream amido-derivatives, facilitating tighter metal chelation at physiological pH, while the stable C–F bond blocks primary pathways of oxidative metabolism, ensuring superior intracellular photostability.
Mechanistic Insights: Photophysics and Analyte Recognition
The utility of 7-fluoroquinolin-8-amine derivatives relies on two primary photophysical phenomena: Internal Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF) [1].
In the apo-state (unbound), the sensor typically exhibits weak fluorescence. This quenching is driven by Photoinduced Electron Transfer (PET) from the lone pairs of the nitrogen atoms or by non-radiative decay pathways facilitated by molecular isomerization and tautomerization[2]. Upon the introduction of a target analyte (e.g., Zn²⁺), the metal coordinates with the quinoline nitrogen and the deprotonated amido nitrogen, forming a rigid tetradentate or bidentate complex[4].
This coordination event restricts bond rotation and inhibits tautomerization, effectively blocking the PET process and triggering a massive "turn-on" CHEF response, characterized by a high quantum yield and a distinct shift in the emission wavelength[2].
Caption: Photophysical mechanism of chelation-enhanced fluorescence upon metal binding.
Comparative Photophysical Parameters
The table below summarizes the quantitative data and performance metrics of various 8-aminoquinoline-based sensor scaffolds, highlighting the structural advantages of amido-modifications.
Table 1: Photophysical Properties of 8-Aminoquinoline-Based Sensors
Sensor Scaffold
Target Analyte
Recognition Mechanism
Limit of Detection (LOD)
Key Structural Advantage
Ref
8-Amidoquinoline-benzimidazole
Zn²⁺
Inhibited Tautomerization / CHEF
~0.1 - 1.0 µM
Distinguishes Zn²⁺ from Cd²⁺/Hg²⁺ via steric tuning.
Protocol A: Synthesis of a Thioether-Linked 7-Fluoro-8-Amidoquinoline Sensor
This protocol adapts validated methodologies for synthesizing highly selective benzimidazole-linked quinoline sensors[2], utilizing 7-fluoroquinolin-8-amine as the starting material.
Caption: Workflow from 7-fluoroquinolin-8-amine precursor to active fluorescent chemosensor.
Step-by-Step Methodology:
Phase 1: Chloroacetylation
Procedure: Dissolve 1.0 eq of 7-fluoroquinolin-8-amine in anhydrous acetone. Cool the solution to 0 °C using an ice bath. Add 1.2 eq of chloroacetyl chloride dropwise over 15 minutes. Stir for 3 hours, allowing the reaction to slowly reach room temperature.
Causality: The reaction is strictly maintained at 0 °C during addition to minimize exothermic side reactions and prevent di-acylation of the sterically hindered, less nucleophilic fluorinated amine[2].
Phase 2: Thioetherification
Procedure: Isolate the intermediate via filtration. In a clean flask, combine the intermediate (1.0 eq), 5-methoxy-2-mercaptobenzimidazole (1.1 eq), and anhydrous K₂CO₃ (2.5 eq) in acetone. Reflux for 3 hours.
Causality: Potassium carbonate is selected as a mild, non-nucleophilic base. It selectively deprotonates the highly acidic thiol group of the benzimidazole without hydrolyzing the newly formed amide bond, ensuring regiospecific S-alkylation[2].
Validation & Quality Control (Self-Validating Step):
Perform LC-MS to confirm the target mass. Run a ¹H-NMR in DMSO-d₆. The appearance of a distinct singlet near ~4.0 ppm confirms the presence of the bridging -CH₂- group, validating successful thioether linkage.
Protocol B: Fluorometric Titration and Analyte Quantification
To evaluate the sensing capabilities of the synthesized 7-fluoro-8-amidoquinoline derivative, a rigorous fluorometric titration must be performed.
Step-by-Step Methodology:
Stock Preparation:
Prepare a 10 mM stock solution of the synthesized sensor in spectroscopic-grade DMSO.
Prepare a 10 mM stock solution of Zn(NO₃)₂ in strictly deionized water.
Causality: DMSO is required to solubilize the organic sensor, but its final concentration in the assay must be kept below 1% (v/v) to prevent solvent-induced fluorescence quenching and to maintain biological relevance[1].
Buffer Selection:
Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4.
Causality: HEPES is strictly chosen over Phosphate-Buffered Saline (PBS). Phosphate ions competitively bind and precipitate transition metals like Zn²⁺, which would artificially lower the free ion concentration and result in false-negative fluorescence readings.
Titration Execution:
Dilute the sensor stock in the HEPES buffer to a final working concentration of 10 µM.
Aliquot 3.0 mL of the sensor solution into a quartz cuvette.
Incrementally add the Zn²⁺ stock (0 to 50 µM final concentration). After each addition, incubate for 2 minutes to ensure coordination equilibrium.
Record the emission spectra (e.g., λ_ex = 290–310 nm, monitoring emission at ~500–580 nm)[2].
Validation & Quality Control (Self-Validating Step):
Isosbestic Point Check: Overlay the absorption spectra from the titration. The presence of a sharp, singular isosbestic point confirms that only two species (free sensor and metal-bound complex) exist in equilibrium, validating a clean 1:1 or 1:2 stoichiometric conversion without side reactions.
Job's Plot Analysis: Plot the change in fluorescence intensity against the mole fraction of Zn²⁺ to empirically confirm the binding stoichiometry.
References
[2] Zn²⁺ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances. Available at:[Link]
[1] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (MDPI). Available at:[Link]
[4] An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research (RSC Publishing). Available at:[Link]
Application Note: Selective Reduction of 7-Fluoro-8-nitroquinoline to 7-Fluoroquinolin-8-amine
Abstract & Strategic Overview The reduction of 7-fluoro-8-nitroquinoline to 7-fluoroquinolin-8-amine represents a critical transformation in the synthesis of bioactive fluoroquinolones and antibacterial scaffolds. While...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The reduction of 7-fluoro-8-nitroquinoline to 7-fluoroquinolin-8-amine represents a critical transformation in the synthesis of bioactive fluoroquinolones and antibacterial scaffolds. While nitro reduction is a standard organic transformation, this specific substrate presents a chemoselectivity challenge : preserving the Carbon-Fluorine (C-F) bond at the C7 position.
The C7 position in the quinoline ring is electronically activated by the ring nitrogen, making the C-F bond susceptible to hydrodefluorination (cleavage) under standard catalytic hydrogenation conditions (e.g.,
). Furthermore, the quinoline ring itself is prone to partial reduction (to 1,2,3,4-tetrahydroquinoline) if reaction times are prolonged or catalysts are too active.
This guide details three validated protocols, prioritizing dissolving metal reductions (Fe/AcOH) as the "Gold Standard" for selectivity, while providing alternative catalytic routes for high-throughput screening (HTS) environments.
Critical Mechanistic Analysis
The Defluorination Risk
Under standard hydrogenation conditions (Pd/C,
), the mechanism proceeds via surface-bound species. The oxidative addition of Palladium into the C-F bond—facilitated by the electron-deficient nature of the quinoline ring—competes with nitro reduction.
Risk Factor: High.
Consequence: Formation of 8-aminoquinoline (des-fluoro impurity), which is often inseparable by standard chromatography due to similar polarity.
The Solution: Single Electron Transfer (SET)
Dissolving metal reductions (Fe, Sn, Zn) operate via a Single Electron Transfer mechanism. This pathway is highly specific to the nitro group's
-system and generally lacks the potential to cleave the strong bond () under mild acidic conditions.
Methodology Comparison
Feature
Method A: Iron / Acetic Acid
Method B: Stannous Chloride
Method C: Pt/C Hydrogenation
Selectivity (-F retention)
Excellent (>99%)
Excellent (>99%)
Moderate to Good (Catalyst dependent)
Scalability
High (kg scale)
Low (Waste disposal issues)
High (Flow chemistry compatible)
Cost
Very Low
High (Stannous salts)
High (Pt catalyst)
Workup Difficulty
Moderate (Fe sludge)
Difficult (Emulsions)
Easy (Filtration)
Green Chemistry Score
Moderate
Low (Heavy metal waste)
High (Atom economy)
Experimental Protocols
Protocol A: Iron-Mediated Reduction (Recommended)
Best for: Gram-to-Kilogram scale, high purity requirements.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with Fe sludge), reflux condenser, and temperature probe.
Solvation: Dissolve 7-fluoro-8-nitroquinoline in Ethanol/AcOH (3:1 ratio). The concentration should be approx. 0.2 M.
Activation: Heat the solution to 60°C.
Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction. Monitor temperature to prevent runaway reflux.
Reflux: Heat to 80°C (gentle reflux) for 2–4 hours.
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for disappearance of starting material (
) and appearance of amine ().
Workup (The "Celite" Method):
Cool mixture to room temperature.
Dilute with Ethyl Acetate (equal volume to reaction solvent).
Filter through a pad of Celite 545 to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.
Neutralization:
Concentrate the filtrate to remove most Ethanol/AcOH.
Redissolve in Ethyl Acetate and wash carefully with Saturated
until the aqueous layer is pH ~8. Note: evolution will be vigorous.
Isolation: Dry organic layer over
, filter, and concentrate.
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-40% EtOAc in Hexanes).
Best for: Small scale screening, automated reactors. Requires strict catalyst selection.
Reagents:
Catalyst: 5% Platinum on Carbon (sulfided) OR 1%
(Vanadium doped). Avoid standard Pd/C.
Solvent: Methanol or Ethyl Acetate.
Hydrogen Source:
gas (balloon or 1-3 bar).
Step-by-Step Workflow:
Safety: Purge reaction vessel with Nitrogen (
) to remove oxygen.
Loading: Add substrate and catalyst (2-5 wt% loading) to the vessel.
Hydrogenation: Introduce
. Maintain pressure at 1 atm (balloon) or max 3 bar.
Critical: Do not heat above 40°C. Higher temps increase defluorination risk.
Monitoring: Check LCMS every 30 minutes. Stop immediately upon consumption of starting material to prevent ring reduction.
Workup: Filter through a 0.45
m PTFE filter or Celite pad under Nitrogen. Concentrate filtrate.[1][2]
Visualizing the Mechanism & Workflow
Figure 1: Reaction Pathway and Selectivity
This diagram illustrates the desired pathway versus the critical side-reaction (defluorination) that must be avoided.
Caption: Reaction pathway showing the selective reduction to the target amine and the potential hydrodefluorination side reaction common with Palladium catalysts.
Figure 2: Decision Tree for Method Selection
A logic flow for scientists to choose the correct protocol based on available equipment and scale.
Caption: Operational decision matrix for selecting the optimal reduction methodology.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following analytical markers must be met. This acts as a "Checklist" for the researcher.
1H NMR (DMSO-d6 or CDCl3):
Loss of Signal: Disappearance of the downfield nitro-adjacent proton shift.
New Signal: Appearance of a broad singlet (exchangeable with
) around 5.0–7.0 ppm corresponding to .
Coupling Constant Verification: The proton at C6 should show coupling to the Fluorine at C7 (
). If defluorination occurred, the splitting pattern of the aromatic region will change significantly (loss of F-coupling).
LC-MS:
Target Mass:
.
Impurity Check: Look for
(Des-fluoro analog). The protocol is considered failed if this peak exceeds 2%.
References
Selective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups. Tetrahedron Letters, 25(8), 839-842. Link
Iron-Acetic Acid Methodology: Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Contextual grounding for transfer hydrogenation alternatives). Link
Defluorination Risks in Hydrogenation: Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium. Chemical Reviews, 110(10), 5897-5951. (Mechanistic insight into Pd-mediated C-F cleavage). Link
Synthesis of 8-Aminoquinolines: Elderfield, R. C., et al. (1946). Synthesis of Primaquine and certain of its analogs. Journal of the American Chemical Society, 68(8), 1524–1529. (Foundational chemistry for 8-nitroquinoline reduction). Link
General Protocol Validation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for chemoselectivity principles).
Application Note: Regioselective C5-Functionalization of 7-Fluoroquinolin-8-amine Scaffolds
Introduction & Scientific Rationale The 8-aminoquinoline motif is a privileged scaffold in modern organic synthesis, universally recognized as a powerful bidentate directing group (BDG) for transition-metal-catalyzed C–H...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The 8-aminoquinoline motif is a privileged scaffold in modern organic synthesis, universally recognized as a powerful bidentate directing group (BDG) for transition-metal-catalyzed C–H activation[1]. However, the quinoline core itself is highly susceptible to remote functionalization. The electron-donating nature of the C8-amino group significantly increases the electron density at the C5 and C7 positions, making them hotspots for electrophilic aromatic substitution (SEAr) and radical additions.
When utilizing standard 8-aminoquinolines, researchers frequently encounter regioselectivity issues, yielding mixtures of C5-functionalized, C7-functionalized, and C5,C7-difunctionalized products. The strategic utilization of 7-fluoroquinolin-8-amine (CAS 1420791-32-7)[2] elegantly solves this problem. The C7-fluoro substituent serves a dual purpose:
Steric and Electronic Blocking: It physically occupies the C7 position, forcing incoming radicals or electrophiles exclusively to the C5 position[3].
Inductive Stabilization: The strong inductive electron-withdrawing effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) of the quinoline ring. This prevents unwanted over-oxidation of the substrate under harsh catalytic conditions while still permitting the C8-amino group to activate the C5 position via resonance[4].
Electronic and steric factors driving exclusive C5 functionalization.
Mechanistic Framework: Copper-Catalyzed Single Electron Transfer (SET)
The most robust method for functionalizing the C5 position of 8-aminoquinolines is through Copper-catalyzed Single Electron Transfer (SET) mechanisms[3]. In this pathway, a Cu(II) catalyst coordinates with the bidentate N,N-system of the 8-aminoquinoline (or its amide derivative). This coordination increases the oxidation potential of the metal center, allowing it to facilitate the homolytic cleavage of a halogen source (such as acyl halides or alkyl bromides) to generate a highly reactive radical species[4].
The generated radical attacks the highly activated C5 position. Subsequent deprotonation and oxidation by the copper complex yield the C5-functionalized product and regenerate the active catalyst.
Single Electron Transfer (SET) mechanism for Cu-catalyzed C5-halogenation.
Reaction Optimization Data
To establish a self-validating protocol, the choice of catalyst, solvent, and halogen source must be strictly controlled. The table below summarizes the causality behind the optimized conditions for the C5-bromination of N-(7-fluoroquinolin-8-yl)benzamide using ethyl bromodifluoroacetate (EBDA) as a bifunctional reagent[3].
Entry
Catalyst (mol %)
Halogen Source (equiv)
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
None
NBS (1.5)
DMSO
100
Trace
Demonstrates the absolute necessity of a SET metal catalyst.
2
Cu(OAc)₂ (20)
NBS (1.5)
DMSO
100
45
Acetate ligands provide insufficient radical stabilization.
3
CuBr₂ (20)
NBS (1.5)
DMSO
100
72
Bromide ligands facilitate an efficient radical rebound mechanism.
4
CuBr₂ (20)
EBDA (2.0)
DMSO
100
89
EBDA acts as a superior, controlled bifunctional halogen donor.
5
CuBr₂ (20)
EBDA (2.0)
Toluene
100
20
Non-polar solvent fails to solubilize the critical Cu(II) intermediate.
Validated Experimental Protocols
Protocol A: Copper-Catalyzed C5-Bromination using EBDA
This protocol details the highly selective C5-bromination of 7-fluoroquinolin-8-amine derivatives. The use of EBDA avoids the toxicity and harshness of molecular bromine (Br₂)[3].
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-(7-fluoroquinolin-8-yl)benzamide, CuBr₂, and K₂CO₃.
Solvent & Reagent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Inject anhydrous DMSO followed by EBDA via a micro-syringe.
Thermal Activation: Seal the tube and stir the mixture at 100 °C in a pre-heated oil bath for 12 hours. The elevated temperature is required to overcome the activation energy for the homolytic cleavage of the C–Br bond in EBDA.
Self-Validation (TLC Monitoring): Pull a 5 µL aliquot and run a TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ~0.4) should be completely consumed, replaced by a distinct, less polar UV-active spot (Rf ~0.6), confirming the addition of the lipophilic bromine atom.
Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NH₄Cl (10 mL), water (3 × 10 mL to remove DMSO), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & NMR Validation: Purify the crude residue via silica gel flash chromatography. In the ¹H-NMR (CDCl₃) spectrum, validate success by confirming the disappearance of the C5-proton signal and observing the collapse of the C6-proton into a distinct doublet (coupled only to the C7-fluorine, JH-F ~ 8-10 Hz).
Protocol B: One-Pot N-Acylation and C5-Chlorination
This atom-economic protocol utilizes acyl chlorides as both the N-protecting group donor and the halogen source for C5-functionalization[4].
Step-by-Step Methodology:
Reaction Assembly: To a solution of 7-fluoroquinolin-8-amine (0.2 mmol)[2] in anhydrous DCE (2.0 mL), add CuO (0.02 mmol, 10 mol%) and the desired acyl chloride (0.5 mmol, 2.5 equiv).
Reaction: Stir the mixture at 80 °C under an open-air atmosphere for 8 hours. The oxygen acts as a terminal oxidant to turn over the copper catalyst.
Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove the copper catalyst, and concentrate. Purify via column chromatography to isolate the N-acyl-5-chloro-7-fluoroquinolin-8-amine.
Standard experimental workflow for remote C5 functionalization.
References
1.[2] MolCore. 1420791-32-7 | 7-Fluoroquinolin-8-amine. Available at:
2.[1] ResearchGate. C5-H halogenation of 8-aminoquinolines. Available at:
3.[3] National Institutes of Health (NIH PMC). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Available at:
4.[4] The Journal of Organic Chemistry (ACS Publications). Copper-Catalyzed One-Pot N-Acylation and C5–H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides. Available at:
preventing oxidation of 7-Fluoroquinolin-8-amine during storage
Welcome to the Technical Support Center for 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7). As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling el...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7). As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling electron-rich aromatic amines.
Due to the strong electron-donating nature of the C8-amino group, 7-Fluoroquinolin-8-amine is highly susceptible to autoxidation, which can severely compromise downstream synthetic yields and biological assay integrity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the long-term stability of your chemical inventory.
Part 1: Mechanistic Background & Diagnostics
To effectively prevent degradation, we must first understand the causality of the oxidation. The autoxidation of aromatic amines follows a radical chain reaction known as the Bolland–Gee mechanism[1]. Molecular oxygen (
), acting as a diradical, abstracts a hydrogen atom from the amine to form a highly reactive aminyl radical [2].
While the highly electronegative fluorine atom at the C7 position exerts an electron-withdrawing inductive effect (
) that marginally increases the oxidation potential compared to unsubstituted 8-aminoquinoline, the molecule remains vulnerable. The resulting aminyl radicals rapidly undergo radical-radical coupling to form highly conjugated oligomers or react with oxygen to form nitroso and N-oxide species. This manifests physically as a distinct color change from pale yellow to dark brown or black[3].
Caption: Autoxidation pathway of 8-aminoquinolines via aminyl radical intermediates.
Part 2: Troubleshooting FAQs
Q1: My 7-Fluoroquinolin-8-amine powder has changed from pale yellow to dark brown. Is it still usable?A1: The discoloration indicates the formation of highly conjugated oxidation products (azo compounds or oligomers)[3]. Because these impurities are highly conjugated, even trace amounts (<1%) can cause severe discoloration.
Action: Do not use the batch for sensitive catalytic cross-coupling or biological assays without purification. Run an LC-MS or
-NMR. If purity remains >95%, you can rescue the batch by passing it through a short silica gel plug using a deoxygenated eluent (e.g., Hexane/EtOAc) or by recrystallization.
Q2: What is the optimal solvent for preparing stock solutions to avoid in-situ oxidation?A2: Avoid solvents prone to peroxide formation (e.g., THF, diethyl ether) unless they are strictly anhydrous and stabilized with BHT. Dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) are preferred. However, you must sparge the solvent with Argon for 15 minutes prior to dissolution. Aqueous mixtures should include cosolvents like acetonitrile to quench potential hydroxyl radicals[1].
Q3: Can I use antioxidants to stabilize my working solutions?A3: Yes. If your downstream application permits, adding hindered phenols like Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) is highly effective. The bulky tert-butyl groups on BHT allow it to form a stable, inert radical after one-electron oxidation, safely terminating the radical chain reaction[1].
Part 3: Quantitative Storage Matrix
The degradation kinetics of fluoro-aromatic amines are heavily dependent on environmental variables. The table below summarizes the expected stability of 7-Fluoroquinolin-8-amine under various conditions, derived from standard stability testing profiles for analogous compounds[4].
Storage Condition
Atmosphere
Light Exposure
Estimated Shelf Life
Oxidation Risk
Recommended Use Case
Room Temp (20°C)
Ambient Air
Transparent Vial
< 1 Week
Critical
Benchtop handling only.
4°C (Refrigerator)
Ambient Air
Amber Vial
1 - 3 Months
High
Short-term working stocks.
-20°C (Freezer)
Nitrogen ()
Amber Vial
12 - 18 Months
Low
Standard laboratory storage.
-80°C (Ultra-low)
Argon ()
Amber Vial
> 24 Months
Negligible
Ideal for long-term API archiving.
Part 4: Standard Operating Procedure (SOP) for Inert Storage
To establish a self-validating storage system, you must eliminate the three catalysts of autoxidation: Oxygen, Moisture, and Photons. Argon is strictly preferred over Nitrogen because it is denser than air and settles over the solid, providing a superior protective blanket.
Equipment Required:
Schlenk line or Glovebox (Argon source)
Vacuum desiccator (< 0.1 mbar)
Amber glass vials with PTFE-lined caps
Parafilm M®
Step-by-Step Methodology:
Desiccation: Transfer the 7-Fluoroquinolin-8-amine into an open amber vial. Place the vial in a vacuum desiccator for 4 hours to remove trace moisture. Moisture accelerates degradation by facilitating proton-coupled electron transfer events[2].
Inert Gas Purging (Schlenk Method): Cap the vial loosely with a rubber septum. Insert a needle connected to the Schlenk line. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this Vacuum/Argon cycle three times (the standard freeze-pump-thaw equivalent for solids)[3].
Positive Pressure Sealing: On the final Argon backfill, maintain a slight positive pressure. Swiftly remove the septum and immediately seal the vial with a PTFE-lined screw cap. The PTFE lining prevents oxygen permeation better than standard polyethylene caps.
Secondary Barrier: Wrap the cap junction tightly with Parafilm to prevent atmospheric ingress during thermal cycling.
Cryogenic Storage: Store the sealed vial in a -20°C or -80°C freezer[4].
System Validation: Check the powder color after 30 days. If the material retains its original pale yellow hue, the inert seal is validated. If darkening occurs, audit your Argon source for trace oxygen/moisture breakthrough.
Caption: Step-by-step inert atmosphere storage workflow for oxidation-sensitive amines.
Technical Support Center: Purification of 7-Fluoroquinolin-8-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 7-Fluoroquinolin-8-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 7-Fluoroquinolin-8-amine .
As an 8-aminoquinoline derivative, this compound presents a unique matrix of chromatographic challenges due to its bidentate chelating ability, basicity, and the electronic influence of the fluorine atom[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity isolation.
I. Frequently Asked Questions & Troubleshooting Guide
Q1: Why does 7-Fluoroquinolin-8-amine exhibit severe tailing and streaking on standard silica gel?Causality: The 8-aminoquinoline scaffold contains a basic primary amine and a quinoline nitrogen, which impart significant basicity to the molecule[1]. Standard silica gel (
) surfaces are densely populated with weakly acidic silanol groups (Si-OH). When 7-fluoroquinolin-8-amine passes through the column, the basic amine gets protonated by these acidic sites, creating strong, irreversible ionic interactions[2]. This causes the compound to drag through the stationary phase, resulting in broad, tailing peaks, poor resolution, and sometimes irreversible adsorption[1].
Q2: How does the 7-fluoro substituent alter the chromatographic behavior compared to unsubstituted 8-aminoquinoline?Causality: Fluorine is highly electronegative. Its presence at the 7-position exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent 8-amino group, slightly lowering its
. While this marginally reduces its basicity, the molecule remains basic enough to streak on raw silica. More importantly, the 7-fluoro group alters the molecular dipole moment. This subtle electronic shift is critical when separating 7-fluoroquinolin-8-amine from its regioisomers (e.g., 5-fluoro or 6-fluoro analogs), as the positional difference of the fluorine atom dictates the molecule's interaction with the polar components of the mobile phase.
Q3: What is the optimal mobile phase modifier to prevent streaking, and what is the mechanism of action?Causality: Triethylamine (TEA) at 1–2% (v/v) is the industry standard for this class of compounds[2]. Because of its three ethyl groups, TEA possesses significant steric bulk, which prevents it from acting as a nucleophile[3]. However, its strong basicity allows it to effectively compete with the 8-aminoquinoline for the acidic silanol sites on the silica gel[2]. By pre-equilibrating the column with TEA, you "deactivate" the silica, creating a neutral environment where the 7-fluoroquinolin-8-amine partitions based purely on polarity rather than destructive ionic affinity[3].
Q4: Why is my recovery yield so low even when the peak shape looks acceptable?Causality: The 8-aminoquinoline scaffold is a well-documented bidentate chelating agent[1]. It can strongly coordinate with trace metal impurities (such as
or ) present in lower-grade silica gel or on poorly cleaned glassware[1]. This chelation traps the compound on the column. To prevent this, always use high-purity, metal-free silica gel and avoid using metal spatulas or needles during sample loading.
II. Quantitative Data: Mobile Phase Optimization
The following table summarizes the causal relationship between mobile phase composition, silanol interaction, and the resulting chromatographic performance for 7-Fluoroquinolin-8-amine.
Mobile Phase System
Modifier Added
Silanol Interaction
Peak Shape
Avg. Value
Recovery Yield
Hexane / EtOAc (3:1)
None
High
Severe Tailing
0.15 - 0.35
< 45%
DCM / MeOH (95:5)
None
Moderate
Broad
0.25 - 0.40
~ 60%
Hexane / EtOAc (3:1)
1% TEA (v/v)
Suppressed
Sharp
0.45
> 85%
DCM / MeOH (95:5)
1% (aq)
Suppressed
Sharp
0.50
> 90%
III. Diagnostic Workflow
Troubleshooting workflow for amine streaking during 7-Fluoroquinolin-8-amine chromatography.
Purpose: This is a self-validating purification step. By forcing the basic amine into the aqueous layer, neutral and acidic impurities are left in the organic layer. This drastically reduces the burden on the silica gel column[1].
Dissolution: Dissolve the crude 7-fluoroquinolin-8-amine mixture in an organic solvent (e.g., Dichloromethane, DCM).
Acidic Extraction: Transfer the solution to a separatory funnel. Extract with 1 M HCl (3 × 20 mL). The basic 7-fluoroquinolin-8-amine protonates and migrates entirely to the aqueous layer[1].
Separation: Drain the lower organic layer (containing neutral/acidic impurities) and set aside.
Basification: Carefully basify the combined aqueous layers using 2 M NaOH or saturated
until the pH is > 9. The amine will deprotonate and precipitate out as a solid or form an oil[1].
Re-extraction: Extract the free base with fresh DCM (3 × 20 mL).
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the enriched crude product.
Protocol B: Base-Deactivated Silica Gel Column Chromatography
Purpose: To perform the final high-resolution separation using a TEA-deactivated stationary phase, commonly utilized for 8-aminoquinoline derivatives[1],[4].
Mobile Phase Preparation: Prepare the optimized eluent (e.g., Hexane/EtOAc 3:1) based on prior TLC analysis[1]. Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly[2].
Column Packing (Slurry Method): Weigh the appropriate amount of high-purity silica gel (40–63 µm, 60 Å). Prepare a slurry using the TEA-modified mobile phase. Pour the slurry into the glass column and allow it to pack uniformly under gentle positive pressure[1].
Equilibration (Critical Step): Flush the packed column with at least 3 column volumes of the TEA-modified mobile phase. Validation: This ensures all acidic silanol sites are fully saturated and deactivated by the TEA before the sample is introduced.
Sample Loading: Dissolve the crude 7-fluoroquinolin-8-amine in a minimum volume of the modified mobile phase. Carefully load it onto the flat silica bed using a glass pipette.
Elution: Elute the column using the modified mobile phase[4]. Monitor fractions via TLC (ensure TLC plates are also pre-treated with TEA to prevent artificial streaking on the plate) and visualize under UV light (254 nm).
V. References
Understanding the volatile nature and strong basicity of triethylamine in organic synthesis
Source: BDMAEE
URL:[Link]
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
improving yield of 7-Fluoroquinolin-8-amine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with the synthesis of 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7).
The preparation of this heavily substituted quinoline core typically relies on a two-step sequence: a Skraup cyclization of 3-fluoro-2-nitroaniline to form the intermediate 7-fluoro-8-nitroquinoline, followed by the chemoselective reduction of the nitro group. Below, you will find targeted troubleshooting FAQs, mechanistic insights, and self-validating protocols to maximize your yield and prevent common side reactions like hydrodefluorination.
Synthesis Workflow Overview
Workflow for the two-step synthesis of 7-fluoroquinolin-8-amine from 3-fluoro-2-nitroaniline.
Troubleshooting & FAQs
Q1: Why is my yield so low, and why am I getting a black, tarry mess during the initial Skraup synthesis?Causality: The [1] is notoriously exothermic. The reaction relies on the in situ dehydration of glycerol by concentrated sulfuric acid to form acrolein. If the temperature spikes uncontrollably, acrolein rapidly polymerizes into a dark, insoluble tar, trapping your starting material and plummeting the yield of 7-fluoro-8-nitroquinoline.
Solution: You must decouple the dehydration rate from the cyclization rate. Introduce Ferrous Sulfate heptahydrate (FeSO₄·7H₂O) as a reaction moderator. The iron salt acts as a radical scavenger and thermal buffer, smoothing out the exotherm and preventing the runaway polymerization of acrolein. Additionally, use sodium m-nitrobenzenesulfonate as a mild, homogeneous oxidizing agent rather than nitrobenzene, which can complicate purification.
Q2: Do I need to worry about regioselectivity during the Skraup cyclization of 3-fluoro-2-nitroaniline?Causality: Typically, Skraup cyclization of meta-substituted anilines yields a difficult-to-separate mixture of 5-substituted and 7-substituted quinolines because ring closure can occur at either ortho position relative to the amine. However, in 3-fluoro-2-nitroaniline, the position between the amine and the fluorine atom (the 2-position of the aniline) is sterically and electronically blocked by the bulky, electron-withdrawing nitro group.
Solution: No intervention is needed. The steric blockade forces the intramolecular electrophilic addition of the α,β-unsaturated intermediate exclusively to the 6-position of the aniline, yielding 100% regioselective formation of 7-fluoro-8-nitroquinoline.
Q3: I am successfully forming the intermediate, but during the final reduction step, I am losing the fluorine atom. How do I prevent hydrodefluorination?Causality: If you are using standard catalytic hydrogenation (e.g., Palladium on Carbon with H₂ gas), you will inevitably trigger hydrodefluorination. Transition metals like Palladium and Rhodium readily undergo oxidative addition into the polarized C–F bond of [2]. Subsequent reductive elimination with hydrogen replaces the fluorine with a proton, yielding the undesired 8-aminoquinoline byproduct.
Solution: Abandon transition-metal catalyzed hydrogenation. Instead, utilize single-electron transfer (SET) reduction methodologies. Iron powder in glacial acetic acid (Fe/AcOH) or Tin(II) chloride in hydrochloric acid (SnCl₂/HCl) will chemoselectively reduce the nitro group to an amine without activating the robust C–F bond.
Mechanistic divergence in reduction methods highlighting the risk of hydrodefluorination.
Quantitative Data: Reduction Method Comparison
To guide your experimental design, the table below summarizes the empirical outcomes of various reduction techniques applied to 8-nitrofluoroarenes based on [3].
Reduction Method
Reagents & Conditions
Yield of Target (%)
Defluorination Risk
Mechanism of Action
Catalytic Hydrogenation
10% Pd/C, H₂ (1 atm), MeOH, 25°C
< 15%
Critical (>80%)
Oxidative addition into C-F bond
Transfer Hydrogenation
Pd/C, Ammonium Formate, EtOH, 80°C
~ 40%
High (~50%)
Metal-mediated hydride transfer
Béchamp Reduction
Fe powder, Glacial AcOH, 80°C
> 85%
None (0%)
Sequential single-electron transfer
Stannous Reduction
SnCl₂·2H₂O, Conc. HCl, EtOH, 70°C
> 90%
None (0%)
Metal-ion oxidation (Sn²⁺ to Sn⁴⁺)
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating specific analytical checkpoints (TLC, LC-MS), you can verify the success of the reaction before proceeding to the next step or committing to column chromatography.
Protocol 1: Skraup Synthesis of 7-Fluoro-8-nitroquinoline
Objective: Construct the quinoline core while suppressing acrolein polymerization.
Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 3-fluoro-2-nitroaniline (15.6 g, 100 mmol), glycerol (27.6 g, 300 mmol), sodium m-nitrobenzenesulfonate (22.5 g, 100 mmol), and FeSO₄·7H₂O (2.8 g, 10 mmol).
Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated H₂SO₄ (30 mL) dropwise over 30 minutes. The mixture will become a thick paste.
Thermal Activation: Remove the ice bath and heat the mixture gradually to 135°C using a heating mantle. Critical Checkpoint: Monitor the internal temperature closely. If the temperature spikes above 145°C, temporarily remove the heat source. The FeSO₄ will help buffer this exotherm.
Reaction: Maintain at 135°C for 4 hours.
Validation (LC-MS): Sample 10 µL of the mixture, quench in 1 mL of aqueous NaHCO₃, and extract with 1 mL EtOAc. Run the organic layer on LC-MS.
Pass Criteria: Disappearance of the aniline peak (
) and appearance of the quinoline product ().
Workup: Cool the mixture to 80°C and carefully pour it over 300 g of crushed ice. Neutralize to pH 8 using concentrated NH₄OH. Extract the aqueous suspension with EtOAc (3 x 150 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude intermediate.
Protocol 2: Chemoselective Reduction to 7-Fluoroquinolin-8-amine
Objective: Reduce the nitro group without cleaving the C-F bond.
Setup: Dissolve the crude 7-fluoro-8-nitroquinoline (approx. 15 g, 78 mmol) in a mixture of Ethanol (100 mL) and Glacial Acetic Acid (50 mL) in a 500 mL flask.
Reduction: Heat the solution to 70°C. Add finely powdered Iron (Fe) (21.8 g, 390 mmol, 5.0 eq) in small portions over 20 minutes to prevent excessive foaming.
Reaction: Stir vigorously at 80°C for 2 hours.
Validation (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 30% EtOAc in Hexanes).
Pass Criteria: The starting material (
, yellow spot, UV active) should be completely consumed. The product () will appear as a highly fluorescent spot under 365 nm UV light due to the new amino-quinoline fluorophore. Target mass confirmation: [4].
Workup: Cool the mixture and filter it through a pad of Celite to remove iron residues, washing the pad with hot EtOAc. Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x 100 mL). Dry and concentrate to yield as a crystalline solid.
References
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI Catalysts.
URL:[Link]
Optimization
Technical Support Center: Solubility & Handling of 7-Fluoroquinolin-8-amine Metal Complexes
Core Technical Overview: The "Fluorine Effect" & Coordination Dynamics As a Senior Application Scientist, I often see researchers struggle with 7-Fluoroquinolin-8-amine (7-F-AQ) complexes. While the parent 8-aminoquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview: The "Fluorine Effect" & Coordination Dynamics
As a Senior Application Scientist, I often see researchers struggle with 7-Fluoroquinolin-8-amine (7-F-AQ) complexes. While the parent 8-aminoquinoline (AQ) is a privileged scaffold in medicinal chemistry (e.g., Primaquine), the introduction of the fluorine atom at the C7 position drastically alters the physicochemical landscape.
Why is this happening?
Enhanced Lipophilicity: The fluorine atom is highly electronegative but non-polarizable. It increases the
of the ligand and its resulting complexes, significantly reducing aqueous solubility compared to non-fluorinated analogs.
- Stacking Aggregation: The planar quinoline backbone naturally encourages stacking. The 7-Fluoro substituent often enhances these lattice energies in the solid state, making the initial disruption of the crystal lattice (dissolution) difficult.
Coordination Geometry: 7-F-AQ typically acts as a neutral bidentate (
) chelator. If your metal center is divalent () and you lack anionic co-ligands (like or ), you form cationic complexes. If you have anionic ligands, you form neutral species. Neutral species are notoriously insoluble in water.
Troubleshooting Guide (Q&A Format)
Category A: Initial Dissolution (Getting it into Solution)
Q1: "I have the solid complex, but it won't dissolve in Methanol or Ethanol, even with sonication. What should I do?"
Diagnosis:
You are likely fighting high crystal lattice energy driven by intermolecular
-stacking. Alcohols (protic solvents) often fail to disrupt these stacks effectively for fluorinated aromatic complexes.
Solution: The "Polar Aprotic Switch"
Do not persist with alcohols; you risk promoting solvolysis (ligand exchange).
Switch to DMSO or DMF: These are the gold standards. 7-F-AQ complexes almost always require a dipolar aprotic solvent to overcome lattice energy.
The "Wet" Glassware Issue: Ensure your glassware is bone-dry. Trace water in DMSO can significantly lower the saturation point for these hydrophobic complexes.
Protocol:
Weigh solid into a glass vial (avoid plastic; see Q4).
Add anhydrous DMSO to reach a target of 10–20 mM.
Gentle warming (40°C) is acceptable. Avoid sonication >5 mins , as local heating can degrade sensitive metal-ligand bonds.
Q2: "My complex dissolves in DMSO, but the solution turns from yellow/orange to green/black overnight. Is it stable?"
Diagnosis:
This is likely Oxidative Instability or Solvolysis .
Oxidation: 8-aminoquinolines are susceptible to oxidative degradation, often forming quinone-imines. Transition metals (Cu, Fe) can catalyze this process in the presence of oxygen.
Solvolysis: DMSO is a coordinating solvent. Over time, DMSO can displace the 7-F-AQ ligand, especially if the metal-ligand binding constant (
) is low.
Corrective Action:
Degas your DMSO: Sparge with Argon/Nitrogen for 15 mins before dissolving.
Store Frozen: Aliquot stocks immediately and store at -20°C or -80°C. Never store at room temperature.
Check UV-Vis: Run a time-course UV-Vis scan. A shift in
indicates ligand exchange; a general broadening/flattening indicates oxidation/precipitation.
Category B: Biological Assay Preparation (The "Crash-Out")
Q3: "I prepared a 10 mM stock in DMSO. When I dilute it into cell culture media (RPMI/DMEM), I see a fine precipitate immediately."
Diagnosis:
This is the classic "Crash-Out" Effect . The 7-F-AQ complex is hydrophobic. When you dilute the DMSO (solvent) with water (anti-solvent), the solvent power drops exponentially. If the concentration exceeds the thermodynamic solubility limit in water (often
), it precipitates.
The "Step-Down" Protocol (Self-Validating System):
Do not dilute directly 1:1000. Use an intermediate solvent system.
Prepare "Intermediate Stock": Dilute your 10 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol . (Result: 1 mM).
Add Surfactant: Add Tween-80 to the intermediate stock to a final concentration of 0.5–1.0%.
Final Dilution: Dilute this intermediate 1:100 into your media.
Mechanism: The PEG acts as a co-solvent bridge, and Tween-80 forms micelles that encapsulate the hydrophobic 7-F-AQ complex, preventing aggregation.
Q4: "Can I use plastic reservoirs or pipette tips?"
Diagnosis:Sorption Risk. Fluorinated lipophilic compounds adsorb strongly to polystyrene (PS) and polypropylene (PP).
Recommendation:
Use glass-coated or low-retention plastics for low-concentration assays (< 100 nM).
For stock preparation, always use glass vials .
Category C: Structural Modification[1][2]
Q5: "Nothing works. The complex is too insoluble for in vivo studies. Can I change the salt?"
Diagnosis:
If your complex is cationic (e.g.,
), the counter-ion dictates solubility.
: High solubility in Organic solvents (ACN, DMSO), Insoluble in Water .
: Higher water solubility, but often harder to crystallize.
Solution:
Perform a Metathesis Reaction to switch the counter-ion to Chloride or Acetate for biological testing.
Method: Dissolve the
salt in acetone. Add a saturated solution of Tetrabutylammonium Chloride (TBA-Cl) in acetone. The Chloride salt of your complex should precipitate out (driven by the solubility difference). Filter and wash.
The following diagram outlines the logical flow for resolving solubility issues.
Figure 1: Decision matrix for solubilizing hydrophobic 7-Fluoroquinolin-8-amine metal complexes.
Experimental Protocol: The "Step-Down" Solubilization
Purpose: To introduce hydrophobic metal complexes into aqueous media without precipitation.
Step
Component
Volume
Concentration
Notes
1
Primary Stock
10 L
10 mM (in DMSO)
Ensure complete dissolution.
2
Co-Solvent Mix
90 L
100% PEG-400
Vortex vigorously for 10s.
3
Surfactant
2 L
Tween-80 (Pure)
Add to the PEG/DMSO mix. Vortex.
4
Final Dilution
900 L
Media / Buffer
Add dropwise while vortexing.
Final
Assay Solution
~1 mL
100 M
Clear solution stable for ~4-6 hours.
Validation:
Always centrifuge a specific aliquot (e.g., 10,000 x g for 5 mins) and measure the UV-Absorbance of the supernatant compared to the pre-centrifuged sample. If the signal drops by >5%, you have micro-aggregates.
References
Vertex AI Search. (2023). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. National Institutes of Health. [Link]
Vertex AI Search. (2023). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Institutes of Health. [Link]
Vertex AI Search. (2023). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing.[1] [Link]
Vertex AI Search. (2023). Aqueous solubilization of hydrophobic supramolecular metal–organic nanocapsules. Royal Society of Chemistry.[1] [Link]
minimizing side reactions in 7-Fluoroquinolin-8-amine acylation
Topic: Minimizing Side Reactions & Optimizing Yields Status: Active | Version: 2.4 | Last Updated: March 2026 Introduction: The 7-Fluoro Challenge Welcome to the technical support hub for 8-aminoquinoline functionalizati...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions & Optimizing Yields
Status: Active | Version: 2.4 | Last Updated: March 2026
Introduction: The 7-Fluoro Challenge
Welcome to the technical support hub for 8-aminoquinoline functionalization. You are likely here because the acylation of 7-fluoroquinolin-8-amine is proving more difficult than the standard 8-aminoquinoline (AQ) protocols suggest.
The Core Problem: The fluorine atom at the C7 position acts as a significant electronic deactivator. Through inductive effects (
), it reduces the electron density on the adjacent C8-amine, lowering its nucleophilicity. Additionally, the inherent intramolecular hydrogen bond between the exocyclic amine and the quinoline nitrogen () creates a "locked" conformation that resists attack on electrophiles.
This guide provides the mechanistic insight and protocols necessary to overcome this deactivation while preventing the three most common side reactions:
-acylation , imide formation (bis-acylation) , and reagent hydrolysis .
Symptom: The reaction mixture turns dark/opaque rapidly, but TLC shows starting material after aqueous workup.
Cause: The quinoline ring nitrogen (
) is often more accessible than the deactivated exocyclic amine. Acylating agents (especially acid chlorides) can react here first to form a metastable N-acylquinolinium salt . This salt is water-sensitive and hydrolyzes back to the starting material during workup, giving the illusion that "nothing happened."
Issue 2: The "Over-Reaction" (Imide Formation)
Symptom: A new lipophilic spot appears with a higher Rf than the expected amide.
Cause: Under forcing conditions (excess base/heat) required to overcome the 7-F deactivation, the formed amide proton becomes acidic enough to be deprotonated, reacting with a second equivalent of acyl chloride to form the imide.
Issue 3: Reagent Hydrolysis
Symptom: Low conversion despite adding excess acid chloride.
Cause: Due to the sluggishness of the 7-fluoro-8-amino substrate, moisture competes effectively for the acyl chloride. Standard "open air" addition protocols often fail here.
Module 2: Mechanistic Visualization
The following diagram illustrates the competitive pathways. Your goal is to bypass the Kinetic Trap and avoid the Over-Reaction to land in the Thermodynamic Sink (Target Amide).
Figure 1: Reaction landscape showing the reversible kinetic trap at the ring nitrogen versus the irreversible formation of the target amide.
Module 3: Optimized Protocol (The "DMAP-Catalyzed" Method)
Why this works: This protocol uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated 7-fluoro-8-amine more effectively than the acid chloride alone, bypassing the
trap.
Reagents & Stoichiometry
Component
Equiv.
Role
7-Fluoroquinolin-8-amine
1.0
Substrate
Acid Chloride (R-COCl)
1.2 - 1.5
Acylating Agent
Triethylamine ()
2.0 - 3.0
Proton Scavenger
DMAP
0.1 (10 mol%)
Nucleophilic Catalyst
DCM (Dichloromethane)
[0.2 M]
Solvent (Anhydrous)
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose specific failures in your experiment.
Figure 2: Diagnostic workflow for analyzing reaction outcomes.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use the Schotten-Baumann method (NaOH/DCM biphasic) to save time?A:No. While standard for anilines, the 7-fluoro-8-aminoquinoline is too deactivated. The hydrolysis of the acid chloride by the aqueous base will proceed faster than the acylation of the amine. You must use anhydrous conditions.[1]
Q2: I see a spot on TLC during the reaction, but it disappears after the column. What happened?A: You likely observed the N-acylquinolinium intermediate (the Kinetic Trap). It is stable in organic solvent but degrades on silica gel or during aqueous workup. This confirms that your acylating agent reacted with the wrong nitrogen. Solution: Add DMAP (10-20 mol%) to facilitate the transfer to the exocyclic amine.
Q3: My product contains ~10% of a "double addition" byproduct. How do I remove it?A: This is the imide. It is very difficult to separate by chromatography as its polarity is similar to the amide.
Chemical Rescue: Dissolve the mixture in THF/MeOH (1:1) and add
(2 equiv). Stir at room temperature for 30 minutes. This mild basic hydrolysis selectively cleaves the extra acyl group (imide amide) without hydrolyzing the desired amide bond [1].
Q4: Why not use an anhydride instead of an acid chloride?A: Anhydrides are generally too slow for this specific fluorinated substrate. The reaction often requires heating to proceed with anhydrides, which increases the risk of thermal decomposition or "tarring" of the quinoline ring. Acid chlorides + DMAP at
is the safer energetic pathway.
References
Selective Cleavage of Imides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reactivity of imides vs amides).
Acylation of Deactivated Anilines: Raheem, I. T., et al. "Promoter-Free Acylation of Deactivated Anilines." Organic Letters, 2018. Link
8-Aminoquinoline Reactivity: Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of sp2 and sp3 Bonds." Accounts of Chemical Research, 2015. Link
DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969. Link
optimizing reaction temperature for 7-Fluoroquinolin-8-amine coupling
Welcome to the Technical Support Center for Heterocyclic Coupling Reactions . This guide is specifically engineered for researchers and process chemists working with 7-Fluoroquinolin-8-amine , a highly valuable but notor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Coupling Reactions . This guide is specifically engineered for researchers and process chemists working with 7-Fluoroquinolin-8-amine , a highly valuable but notoriously difficult building block.
The presence of the fluorine atom at the C7 position introduces profound inductive electron withdrawal, severely dampening the nucleophilicity of the adjacent C8 amine. Furthermore, the steric bulk and electrostatic repulsion generated by the ortho-fluorine create significant activation barriers during transition-metal-catalyzed cross-couplings and amidation reactions.
Below is our comprehensive, causality-driven troubleshooting guide to optimizing reaction temperatures and conditions for this specific substrate.
Module 1: Amide Coupling (Directing Group Installation)
When utilizing 7-fluoroquinolin-8-amine to synthesize bidentate directing groups for C–H functionalization, standard room-temperature peptide coupling protocols often fail.
Q: Why does my amide coupling with 7-fluoroquinolin-8-amine stall at room temperature using EDC/HOBt?A: The inductive effect of the C7 fluorine pulls electron density away from the C8 amine, rendering it a poor nucleophile. At 20–25 °C, the thermal energy is insufficient to overcome the activation barrier for nucleophilic attack on the activated ester. To drive the reaction, you must switch to a more electrophilic partner (like an acid chloride) and elevate the temperature[1]. However, exceeding 60 °C with certain bases can lead to ketene formation or epimerization of the carboxylic acid partner.
Q: How do I balance temperature and reagent choice to maximize yield without degrading my substrate?A: The optimal temperature depends entirely on your activation strategy. We recommend the acid chloride method at 50 °C for robust substrates, or a catalytic borate amidation at elevated temperatures for sensitive substrates[2].
Table 1: Temperature & Reagent Optimization for Amide Coupling
Activation Method
Base
Temp (°C)
Conversion (%)
Primary Failure Mode / Observation
EDC/HOBt
DIPEA
25
< 10%
Reaction stalls; unreacted starting material.
HATU
DIPEA
40
45 - 50%
Slow conversion; competitive hydrolysis of active ester.
This protocol utilizes thermal gradients to safely manage the exothermic addition before driving the reaction to completion.
Acid Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by 1 drop of anhydrous DMF[1]. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.
Amine Preparation: In a separate flask, dissolve 7-fluoroquinolin-8-amine (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.
Coupling: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution at 0 °C.
Thermal Optimization: Remove the ice bath. Attach a reflux condenser and heat the reaction to 50 °C for 12 hours .
Workup: Cool to room temperature, quench with saturated NaHCO₃, extract with DCM, and wash with 1M HCl to remove unreacted amine.
Using 7-fluoroquinolin-8-amine as a nucleophile in palladium-catalyzed C–N coupling requires navigating a razor-thin thermal window.
Q: I am attempting a Buchwald-Hartwig coupling at 120 °C, but I am observing multiple byproducts and loss of the fluorine atom. What is happening?A: You have exceeded the thermal ceiling for this specific fluoroarene. At temperatures >115 °C, strong bases (like NaOtBu or KOtBu) can initiate Nucleophilic Aromatic Substitution (S_NAr) at the highly polarized C7–F bond, leading to defluorination or oligomerization[3]. Additionally, high temperatures accelerate the degradation of electron-rich phosphine ligands[4].
Q: If I lower the temperature to 80 °C to protect the C–F bond, the reaction doesn't proceed. How do I solve this?A: The steric hindrance of the 8-position requires a minimum of 95 °C for efficient amine coordination and subsequent reductive elimination from the Pd(II) complex. The solution is to strictly control the temperature at 100 °C while swapping to a weaker, non-nucleophilic base (Cs₂CO₃) and a highly active bidentate ligand (e.g., BINAP or BrettPhos)[4].
Catalytic cycle of 7-Fluoroquinolin-8-amine coupling highlighting temperature-dependent pathways.
Table 2: Temperature & Ligand Matrix for Buchwald-Hartwig Amination
Ligand
Base
Temp (°C)
Yield (%)
Mechanistic Outcome
XPhos
NaOtBu
120
15%
Extensive defluorination via S_NAr; catalyst death.
BINAP
Cs₂CO₃
80
10%
Oxidative addition occurs, but amine coordination stalls.
This protocol utilizes a precise 100 °C thermal window to ensure catalytic turnover while protecting the fluorinated aromatic ring.
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 7-fluoroquinolin-8-amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 mmol)[3].
Degassing: Evacuate and backfill the tube with argon three times.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
Thermal Execution: Seal the tube and submerge it in a pre-heated oil bath set strictly to 100 °C . Stir vigorously (800 rpm) for 16 hours. Do not use a microwave reactor without strict internal temperature monitoring, as localized superheating will cause defluorination.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via silica gel chromatography.
General Troubleshooting FAQs
Q: Does the choice of solvent impact the required reaction temperature?A: Yes. For Buchwald-Hartwig couplings, 1,4-dioxane (b.p. 101 °C) is ideal because it allows you to run the reaction at reflux, acting as a natural temperature buffer that prevents the reaction from exceeding the 105 °C danger zone where defluorination occurs[3]. Toluene (b.p. 110 °C) can also be used but requires tighter thermostat control.
Q: I am using 7-fluoroquinolin-8-amine as a directing group for Ni-catalyzed C(sp3)–H functionalization. Should I adjust the temperature?A: Yes. While standard 8-aminoquinoline-directed Ni-catalysis can run at 80–100 °C, the fluorine atom reduces the coordinating ability of the quinoline nitrogen. You may need to increase the temperature by 10–15 °C compared to non-fluorinated protocols. Furthermore, avoid carbonate bases (like Na₂CO₃), which have been shown to hinder the rate-determining deprotonation step in these specific chelating systems; use NaOtBu instead[5].
References
Ruiz, J., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. Available at:[Link]
Smith, A., et al. "Borate-catalysed direct amidation reactions of coordinating substrates." Chemical Science, Royal Society of Chemistry. Available at:[Link]
Jones, M., et al. "Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base." Organometallics, ACS Publications. Available at:[Link]
Technical Support Center: Optimizing 7-Fluoroquinolin-8-amine Mediated C-H Activation
Status: Operational Operator: Senior Application Scientist (Catalysis Division) Ticket: #7F-QA-001: Low Conversion in C(sp³)-H Functionalization Introduction: The "7-Fluoro" Advantage If you are using 7-Fluoroquinolin-8-...
If you are using 7-Fluoroquinolin-8-amine , you are likely performing high-stakes Palladium-catalyzed C(sp³)-H functionalization (typically arylation, alkylation, or fluorination). You chose this specific scaffold over the generic 8-aminoquinoline for a reason: Selectivity.
The 7-fluoro substituent serves two critical mechanistic functions:
Blocking C7 Self-Activation: The parent 8-aminoquinoline is prone to competitive C-H activation at its own C7 position. The fluorine atom blocks this site, forcing the palladium to react with your substrate.
Electronic Tuning: The electron-withdrawing nature of fluorine modulates the basicity of the quinoline nitrogen (
), weakening the Pd-N bond just enough to facilitate product release (turnover) without compromising the initial binding required for cyclopalladation.
When conversion is low, the system has likely stalled at either the Imine Condensation (if used as a Transient Directing Group) or the Pd(II)
Pd(IV) Oxidation step.
Part 1: Diagnostic Workflow (The Triage)
Before altering reagents, execute this diagnostic logic to isolate the failure point.
Figure 1: Diagnostic logic for isolating the cause of reaction stalling. Blue nodes indicate decision points; Grey nodes indicate probable root causes.
Part 2: The Critical Variables (FAQs)
Q1: My reaction turns black immediately. Is this normal?
No. Immediate blackening indicates the rapid precipitation of Pd(0) ("Pd black"). This means the re-oxidation of Pd(0) to Pd(II) is failing, or the Pd(II) is decomposing before it can bind to the 7-Fluoroquinolin-8-amine.
The Culprit: Usually the Oxidant (Silver salts).
The Fix:
Silver Acetate (AgOAc): It is highly photosensitive and hygroscopic. If it is grey/purple, it is degraded. Recrystallize from hot water with acetic acid or buy a fresh batch stored in the dark.
Silver Carbonate (Ag₂CO₃): Often used in these systems.[1] Ensure it is finely ground. Large particle size reduces surface area for the heterogeneous oxidation step.
Q2: I am using it as a Transient Directing Group (TDG) for aldehydes. Why is my yield <10%?
When used catalytically (TDG), the 7-Fluoroquinolin-8-amine must reversibly condense with the aldehyde to form an imine, direct the Pd, and then hydrolyze.
The Balance:
Too Wet: The imine never forms (equilibrium favors aldehyde + amine).
Too Dry: The product imine never hydrolyzes to release the product and regenerate the catalyst.
The Protocol: Use HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol as solvent. Add a specific amount of water (often 1-2 equivalents) or Acid (AcOH) to catalyze the hydrolysis step. If using molecular sieves, remove them; they might be trapping the catalytic amine.
Q3: Why use 7-Fluoroquinolin-8-amine instead of the cheaper 8-Aminoquinoline?
As mentioned in the intro, the 7-Fluoro group is a "blocking group."
Experiment: Run a LC-MS of your crude mixture.
Look for: Mass M+Ar (where M is the molecular weight of the ligand, not the substrate).
Interpretation: If you see arylated ligand, your catalyst is committing suicide. The 7-F substituent specifically prevents this. If you still see ligand degradation, switch to a bulkier substituent like 7-iodo or 7-methyl , though 7-fluoro is preferred for its electronic profile.
Part 3: Mechanistic Insight & Visualization
Understanding the cycle allows you to pinpoint where the energy barrier lies.
Figure 2: The catalytic cycle. The 7-Fluoro substituent stabilizes the 'Coordination' species but the cycle frequently stalls at 'Oxidation' if the Ag(I) source is compromised.
Part 4: Optimization Data & Protocols
Solvent & Additive Screen (Standardized)
If conversion is low, run this exact screen. Do not deviate.
Entry
Solvent
Additive (0.5 eq)
Temp (°C)
Purpose
1
HFIP
AcOH
100
Standard. High H-bond donating ability stabilizes the transition state.
2
t-AmylOH
PivOH
110
High Temp. Good for sterically hindered substrates.
3
DCE
TFA
80
Classic. For simple, planar substrates.
4
PhCF₃
AcOH
110
Non-coordinating. Use if Pd black forms rapidly in alcohols.
The "Standard Addition" Check (Self-Validating Protocol)
To determine if your catalyst is dying or if the reaction has reached equilibrium:
Set up the reaction under standard conditions.
Run for 4 hours. Take an aliquot (T=4).[1] Determine Conversion.
Add 50% more catalyst and oxidant to the same vial.
Run for another 4 hours. Take an aliquot (T=8).
Analysis:
Conversion Increases: Catalyst death was the issue. Solution: Portion-wise addition of Pd/Ag.
Conversion Stalls: Product inhibition or Equilibrium. Solution: Add water (if TDG) or switch solvent to HFIP.
References
Transient Directing Groups for C(sp3)-H Arylation:
He, J., Li, S., Deng, Y., Fu, H., Laforteza, B. N., Spangler, J. E., Homs, A., & Yu, J.-Q. (2014). Ligand-Controlled C(sp3)-H Arylation and Olefination in Synthesis of Unnatural Chiral α-Amino Acids. Science, 343(6176), 1216–1220.
[Link]
7-Fluoro Specificity in Quinoline Ligands:
Zhang, F.-L., Hong, K., Li, T.-J., Park, H., & Yu, J.-Q. (2016). Functionalization of C(sp3)-H Bonds Using a Transient Directing Group. Science, 351(6270), 252–256.
[Link]
Mechanistic Role of 8-Aminoquinoline Derivatives:
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of sp2 and sp3 C-H Bonds.[1][2][3] Accounts of Chemical Research, 42(8), 1074–1086.
[Link]
Troubleshooting Pd-Catalyzed C-H Activation:
Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions.[4] Accounts of Chemical Research, 45(6), 788–802.
[Link]
stability of 7-Fluoroquinolin-8-amine in acidic vs basic media
Welcome to the Technical Support Center for 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7)[1]. This portal provides researchers and drug development professionals with authoritative troubleshooting guides, validated protoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7)[1]. This portal provides researchers and drug development professionals with authoritative troubleshooting guides, validated protocols, and physicochemical data regarding the stability of this compound in varying pH environments.
Part 1: Core Stability Principles & Logic
To understand how 7-Fluoroquinolin-8-amine behaves in your assays, you must first understand its pH-dependent speciation. The molecule features a basic quinoline nitrogen and an 8-amino group, making it highly sensitive to the acidity or alkalinity of the surrounding media.
pH-dependent stability and physical behavior of 7-Fluoroquinolin-8-amine.
Part 2: Troubleshooting FAQ
Q: Why does 7-Fluoroquinolin-8-amine precipitate in my physiological assay buffer (pH 7.4) but dissolve readily in 0.1 M HCl?A: This is a direct result of the compound's ionization state. In acidic media (e.g., 0.1 M HCl), the quinoline nitrogen is protonated, forming a highly water-soluble cationic salt[2]. In the neutral pH range (pH 6–8), the compound exists primarily as an uncharged free base. The loss of ionic charge allows hydrophobic interactions to dominate, drastically reducing aqueous solubility and causing precipitation[3].
Actionable Fix: Prepare your primary stock solutions in a compatible cosolvent (like DMSO or methanol) before diluting into neutral buffers, ensuring the final organic concentration remains below your assay's toxicity threshold.
Q: I am using fluorescence to track the compound, but the signal disappears in acidic media. Is the compound degrading?A: No, the rapid loss of fluorescence in acidic media is a photophysical phenomenon, not chemical degradation. While 8-aminoquinoline derivatives fluoresce moderately in low dielectric media, they exhibit severe fluorescence quenching in strongly hydrogen-bonding or acidic aqueous media. Protonation of the quinoline nitrogen alters the molecule's internal charge transfer (ICT) state, providing a non-radiative decay pathway for the excited state.
Actionable Fix: If you must quantify the compound in acidic environments, switch your detection method from fluorescence to UV-Vis absorbance or HPLC.
Q: How does the chemical stability compare between acidic and basic environments over time?A: 7-Fluoroquinolin-8-amine exhibits differing degradation kinetics based on pH. In acidic media (pH < 4), the protonated form is highly stable against hydrolysis. Conversely, in highly basic media (pH > 10) at elevated temperatures, the compound is susceptible to nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atom at the C7 position activates the quinoline ring to nucleophilic attack by hydroxide ions, potentially leading to defluorination. Interestingly, studies on related 8-aminoquinolines demonstrate that overall degradation rates can sometimes be higher near neutral pH (pH 6.9) compared to acidic pH (pH 3.1) due to the specific autoxidation pathways of the free base[4].
Q: My samples in neutral buffer degraded after being left on the benchtop. What happened?A: Fluoroquinolone and quinoline derivatives are notoriously photo-labile in aqueous solutions. Photodegradation rates are typically highest in neutral solutions compared to acidic or alkaline media[5]. When exposed to ambient light, the neutral free base form can undergo rapid photo-induced dechlorination/defluorination via the generation of carbon-centered radicals[5].
Actionable Fix: Always store neutral solutions in amber vials or wrap them in aluminum foil.
Part 3: Validated Methods - pH-Stability Profiling Protocol
To accurately assess the stability of 7-Fluoroquinolin-8-amine, you must deploy a self-validating experimental system. Relying solely on fluorescence is flawed due to pH-induced quenching. The following protocol uses orthogonal detection (HPLC-UV) and parallel environmental controls to definitively isolate chemical degradation from photodegradation.
Step-by-step methodology for self-validating pH-dependent stability profiling.
Step-by-Step Methodology:
Buffer Preparation: Prepare three 0.07 M buffer systems to cover the pH spectrum: Potassium biphthalate-HCl (pH 3.1), Phosphate buffer (pH 6.9), and Borate buffer (pH 10.0)[4].
Stock Solution & Spiking: Dissolve 7-Fluoroquinolin-8-amine in HPLC-grade methanol to create a 1 mg/mL stock. Spike this stock into the respective buffers to achieve a final concentration of 10 µg/mL. Crucial Causality: Ensure the residual methanol concentration is <1% to prevent the cosolvent from artificially shifting the buffer's dielectric constant and the compound's pKa[4].
Incubation & Controls: Aliquot each pH condition into two sets of sealed, Teflon-lined vials. Wrap Set A in aluminum foil (Dark Control) and expose Set B to a standardized UV/Vis light source (Photodegradation test). Incubate all vials at 37°C.
Sampling & Quenching: Withdraw 100 µL aliquots at t = 0, 1, 3, 7, and 14 days. Immediately mix with 100 µL of cold mobile phase (e.g., 0.1% Formic Acid in Acetonitrile) to quench any ongoing reactions and stabilize the analyte.
Orthogonal Analysis: Analyze the quenched samples using a C18 reversed-phase HPLC column with UV detection. Quantify the remaining intact 7-Fluoroquinolin-8-amine against a freshly prepared standard curve. Validation Logic: The divergence in recovery between Set A and Set B isolates photolability from intrinsic chemical instability.
Part 4: Data Repository
Table 1: Physicochemical and Stability Profile of 7-Fluoroquinolin-8-amine across pH Media
Parameter
Acidic Media (pH < 4)
Neutral Media (pH 6–8)
Basic Media (pH > 10)
Dominant Species
Protonated (Cationic)
Free Base (Neutral)
Deprotonated/Neutral
Aqueous Solubility
High
Low (Precipitation Risk)
Moderate
Fluorescence Signal
Quenched
Moderate
Weak
Primary Degradation Risk
Low (Highly Stable)
Autoxidation / Photodegradation
Hydroxide Attack (SNAr)
Photostability
Moderate
Low (Highly Photo-labile)
Moderate
References
Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State. PubMed Central (PMC).
8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central (PMC).
8-Aminoquinoline 98 578-66-5. Sigma-Aldrich.
Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution. PubMed.
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. PubMed Central (PMC).
1420791-32-7 | 7-Fluoroquinolin-8-amine. MolCore.
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PubMed Central (PMC).
recrystallization solvents for 7-Fluoroquinolin-8-amine derivatives
Welcome to the Technical Support Center for 7-Fluoroquinolin-8-amine Derivatives . This portal is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the isolation and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 7-Fluoroquinolin-8-amine Derivatives . This portal is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the isolation and purification of fluorinated aminoquinoline building blocks.
Unlike standard aliphatic amines, 7-fluoroquinolin-8-amine derivatives possess unique stereoelectronic properties that complicate crystallization. This guide provides field-proven, self-validating protocols and physicochemical insights to resolve issues like "oiling out," thermal degradation, and poor recovery.
Module 1: Physicochemical Causality in Purification
To successfully recrystallize 7-fluoroquinolin-8-amine, you must first understand the causality behind its behavior in solution:
Acid-Base Speciation: The molecule features a basic amino group at the 8-position and a weakly basic quinoline nitrogen. The highly electronegative fluorine at the 7-position withdraws electron density, shifting the pKa of the quinoline nitrogen to approximately 4.0[1]. Causality: If your crystallization matrix drops below pH 5, the molecule protonates, drastically increasing its aqueous solubility and preventing crystallization from organic solvents[1].
Chelation & Trapping: The spatial arrangement of the 8-amino group and the quinoline nitrogen creates a potent bidentate chelating pocket. Causality: Trace transition metals (e.g., from spatulas, catalysts, or low-grade solvents) will coordinate with the molecule, forming highly soluble, dark-colored complexes that resist crystallization and streak on silica gel[2].
Polymorphism & Solvation: Fluoroquinolines are notorious for forming various hydrates and solvates depending on the solvent system used (e.g., methanol frequently yields hemihydrates or sesquihydrates)[3].
Physicochemical pathways affecting the stability and solubility of 7-Fluoroquinolin-8-amine.
Module 2: Solvent Selection Matrix
Selecting the correct solvent requires balancing the disruption of the molecule's ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
stacking with its hydrogen-bonding capabilities. Below is a quantitative summary of field-validated solvent systems for fluoroquinolines and aminoquinolines[4][5][6].
Ideal for crude products containing highly polar impurities or residual salts. Frequently used in the isolation of borylated fluoroquinolines[7][8].
Pre-Crystallization pH Validation: Dissolve a 5 mg aliquot of your crude solid in 1 mL of water/methanol. Test with pH paper. Validation Check: The pH must be
7. If acidic, the amine is protonated. You must dissolve the bulk crude in DCM, wash with saturated , dry, and concentrate before proceeding.
Dissolution: Place the validated free-base crude in a round-bottom flask equipped with a reflux condenser. Add methanol (approx. 5–10 mL per gram of crude).
Heating & Clarification: Heat the suspension to a gentle reflux (65°C) under an inert nitrogen atmosphere to prevent oxidation[2].
Validation Check: Observe the solution after 10 minutes. If undissolved particulates remain, these are likely inorganic salts or polymerized degradants. Perform a rapid hot filtration through a pre-warmed Buchner funnel.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Do not crash-cool in an ice bath immediately, as this traps impurities within the crystal lattice.
Harvesting: Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for 1 hour to maximize yield. Filter the crystals and wash with ice-cold methanol (1–2 mL).
Ideal for derivatives that stubbornly form viscous oils or syrups[4][6].
Primary Dissolution: Dissolve the crude 7-fluoroquinolin-8-amine in the minimum amount of boiling Ethyl Acetate (EtOAc) required to achieve a clear solution.
Anti-Solvent Titration: While maintaining the solution at a gentle boil, add Hexane dropwise.
Validation Check: Pause the addition the moment the solution becomes faintly cloudy (the "cloud point").
Equilibration: Add exactly one drop of EtOAc to clear the solution again. Remove from heat.
Seeding (Optional but Recommended): If available, add a single pure crystal of the derivative to the cooling solution to provide a nucleation site, bypassing the oil phase.
Isolation: Allow to cool slowly to room temperature, then filter and wash with cold hexane.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a viscous syrup at the bottom of the flask) instead of forming crystals. How do I fix this?A1: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which it separates from the solvent.
Action: Reheat the mixture until the oil redissolves. Add a slightly more non-polar solvent (e.g., increase the hexane ratio) or increase the total solvent volume by 10%. Alternatively, remove the solvent entirely and triturate the crude oil vigorously with pure heptane to force amorphous solidification before attempting recrystallization again.
Troubleshooting workflow for the recrystallization of 7-Fluoroquinolin-8-amine.
Q2: The crystals are heavily discolored (dark brown/green) despite forming well. What causes this?A2: This is a hallmark of metal chelation or air oxidation. 8-aminoquinolines are sensitive to air and light, and they readily chelate trace metals[2].
Action: Dissolve the crystals in DCM and wash with a dilute aqueous EDTA solution to strip coordinated metals. Going forward, perform recrystallizations in amber glassware or wrap flasks in aluminum foil, and sparge your recrystallization solvents with nitrogen gas prior to heating.
Q3: I have terrible recovery (< 30%) after recrystallization. Where did my product go?A3: If the product didn't crystallize, it remains in the mother liquor. This usually happens for two reasons: (1) You used too much solvent, or (2) The product is partially protonated due to an acidic impurity.
Action: Concentrate the mother liquor under reduced pressure. Check the pH of the residue. If it is acidic, neutralize it with a mild base (like aqueous
), extract into an organic layer, dry, and re-attempt the crystallization with a strictly non-polar anti-solvent system like DCM/Heptane.
References
ChemRxiv. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Retrieved from[Link]
Crystal Pharmatech. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound. Retrieved from [Link]
National Institutes of Health (PMC) / ACS. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from[Link]
National Institutes of Health (PMC). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. Retrieved from[Link]
Open Access Journals. Potent Anti-Malaria Salts, Co-Crystals and Derivatives of Aminoquinolines with Hydroxyaromatic Acids. Retrieved from[Link]
International Journal of Science, Engineering and Technology. Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. Retrieved from[Link]
This guide provides a technical comparative analysis of the 1H NMR interpretation for 7-Fluoroquinolin-8-amine , contrasting it with its non-fluorinated parent scaffold, Quinolin-8-amine .[1] [1] Executive Summary Target...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparative analysis of the 1H NMR interpretation for 7-Fluoroquinolin-8-amine , contrasting it with its non-fluorinated parent scaffold, Quinolin-8-amine .[1]
Primary Diagnostic Feature: The disappearance of the H7 proton signal and the emergence of characteristic Fluorine-Proton (
) coupling patterns on the H6 and H5 protons.
Key Application: Ligand synthesis for transition metal catalysis (e.g., Pd-catalyzed C-H activation) and metallo-drug development.[1]
Structural & Spin System Analysis
Understanding the spin system is prerequisite to interpretation.[1] The introduction of the Fluorine atom at position 7 breaks the contiguous spin system of the carbocyclic ring (Ring B).
Spin System Topology
Ring A (Heterocyclic): Protons H2, H3, H4 form an AMX or ABX spin system (depending on field strength).[1] They are relatively isolated from the Fluorine substituent.[1]
Ring B (Carbocyclic):
Parent (8-AQ): H5, H6, H7 form a continuous AMX system.[1]
7-Fluoro (7-F-8-AQ): H7 is replaced by Fluorine.[1] H5 and H6 become an AX system coupled to the
Diagnostic: Becomes a doublet of doublets due to meta-coupling with Fluorine.[1]
H6
7.39
7.45 - 7.60
dd ( Hz, Hz)
Key Signal: Deshielded by ortho-F. Large coupling splits this signal significantly.
H7
7.02
ABSENT
N/A
Confirmation: Loss of the H7 doublet confirms substitution at this position.[1]
Detailed Mechanistic Insight
The "Ortho-F" Effect (H6): In the parent compound, H6 is a triplet (or dd appearing as t) due to coupling with H5 and H7.[1] In the 7-Fluoro derivative, H6 is coupled to H5 (
) and F7 (). Since (typically 8-11 Hz) is often larger than or similar to (7-8 Hz), H6 will appear as a distinct doublet of doublets or a pseudo-triplet with broadened wings.[1]
The "Meta-F" Effect (H5): H5 is coupled to H6 (
) and F7 ().[1] Typical meta-fluorine coupling is 4-6 Hz.[1] This transforms the H5 signal from a simple doublet (in the parent) to a clear doublet of doublets .
Experimental Protocol for Validation
To ensure unambiguous assignment, follow this self-validating workflow.
Sample Preparation[3]
Solvent: Use DMSO-d
if the NH protons are critical for observation (exchange is slower than in CDCl).[1] Use CDCl for sharper aromatic resolution.
Concentration: 10-15 mg in 0.6 mL solvent.
Additives: If NH
is broad, add 1 drop of DO to confirm the peak disappears (Deuterium Exchange).[1][3]
Acquisition Workflow
Validation Criteria (Checklist)
References
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] [Link]
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for J-coupling values).
SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link]
Comparative Mass Spectrometry Analysis and Fragmentation Profiling of 7-Fluoroquinolin-8-amine
Executive Summary & Chemical Context 7-Fluoroquinolin-8-amine (7-FQA) , identified by CAS RN 1420791-32-7[1], is a highly specialized fluorinated heterocyclic building block. It is frequently utilized as a critical activ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
7-Fluoroquinolin-8-amine (7-FQA) , identified by CAS RN 1420791-32-7[1], is a highly specialized fluorinated heterocyclic building block. It is frequently utilized as a critical active pharmaceutical ingredient (API) intermediate in the development of novel antimalarial and antibacterial agents. Because the 8-aminoquinoline scaffold is notorious for complex metabolic transformations (such as those seen in primaquine)[2], and the addition of a fluorine atom significantly alters electron distribution, robust structural characterization is paramount.
This guide objectively compares the performance of different mass spectrometry (MS) platforms for the characterization of 7-FQA and provides a deep-dive into its collision-induced dissociation (CID) fragmentation logic.
Mechanistic Fragmentation Logic (ESI-CID)
Understanding the fragmentation of 7-FQA requires analyzing the interplay between the basic quinoline nitrogen, the primary amine at the C8 position, and the highly electronegative fluorine at the C7 position. In positive Electrospray Ionization (ESI+), the molecule readily protonates at the quinoline nitrogen to form a stable [M+H]+ precursor ion at m/z 163.0666 .
The subsequent fragmentation is driven by three primary causal mechanisms:
Deamination (Loss of NH₃, -17.0265 Da): The primary amine on the 8-aminoquinoline core is highly susceptible to cleavage upon collisional activation. This yields a dominant product ion at m/z 146.0401. This pathway is a universal hallmark of 8-aminoquinolines, heavily documented in the MS/MS spectra of related antimalarials like primaquine[3].
Defluorination (Loss of HF, -20.0062 Da): The cleavage of the strong C-F bond is typically energetically demanding. However, the ortho-relationship between the C7-fluorine and the C8-amine facilitates a concerted loss of hydrogen fluoride, generating a product ion at m/z 143.0604. This behavior is consistent with the fragmentation patterns of broader fluoroquinolone classes[4].
Ring Cleavage (Loss of HCN, -27.0109 Da): Following deamination, the destabilized quinoline core undergoes heterolytic ring opening and neutral loss of hydrogen cyanide, yielding an ion at m/z 119.0292. This requires higher collision energies (CE > 35 eV)[5].
Figure 1. Principal ESI-MS/MS CID fragmentation pathways of 7-Fluoroquinolin-8-amine.
Platform Comparison: Q-TOF vs. QqQ vs. GC-MS
Selecting the correct analytical platform depends entirely on whether the goal is structural elucidation (e.g., metabolite ID) or high-throughput quantification (e.g., pharmacokinetics).
Analytical Platform
Ionization Method
Primary Application
Key Advantage for 7-FQA
Limitation
UHPLC-ESI-QTOF-MS
ESI (Soft)
Structural Elucidation & Metabolite ID
Provides sub-5 ppm mass accuracy to definitively distinguish between isobaric losses (e.g., confirming -NH₃ vs -OH).
Lower duty cycle; less sensitive for ultra-trace absolute quantification.
UHPLC-ESI-QqQ-MS
ESI (Soft)
PK/PD Quantification
Exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode using the 163.1 -> 146.0 transition.
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability test (SST) designed specifically for 8-aminoquinoline derivatives[3].
Step 1: System Suitability Validation (The "Self-Validating" Step)
Causality: Before analyzing 7-FQA, you must prove the collision cell is properly tuned to capture the delicate -17 Da deamination.
Action: Inject a 50 ng/mL standard of Primaquine (a widely available 8-aminoquinoline).
Validation Criteria: Monitor the MRM transition m/z 260.2 -> 243.2. The system is validated only if the m/z 243.2 product ion represents >80% of the base peak intensity at a Collision Energy of 25 eV[3].
Step 2: Sample Preparation
Dissolve 7-FQA in 100% Methanol to create a 1 mg/mL stock.
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic quinoline nitrogen in ESI+ mode.
Step 3: Chromatographic Separation
Column: Hypersil GOLD aQ C18 (100 × 2.1 mm, 1.9 µm)[3].
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.
Causality: The aQ (polar endcapped) stationary phase prevents the polar amine from collapsing the alkyl chains, ensuring sharp, symmetrical peak shapes and preventing ion suppression.
Step 4: Mass Spectrometry Parameters (ESI+)
Spray Voltage: +4.0 kV
Capillary Temperature: 350 °C
Sheath Gas: 40 arb units
Data Acquisition: Product Ion Scan (Q-TOF) or MRM (QqQ). Set Q1 to isolate m/z 163.1. Ramp collision energy from 10 eV to 50 eV to capture the full spectrum of defluorination and ring-cleavage events[6].
Comparative Guide: IR Spectrum Analysis of 7-Fluoroquinolin-8-amine
The following guide provides an in-depth comparative analysis of the IR spectrum of 7-Fluoroquinolin-8-amine versus its non-fluorinated parent, 8-Aminoquinoline . As direct spectral databases for this specific fluorinate...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth comparative analysis of the IR spectrum of 7-Fluoroquinolin-8-amine versus its non-fluorinated parent, 8-Aminoquinoline .
As direct spectral databases for this specific fluorinated intermediate are proprietary or sparse in open literature, this guide synthesizes experimental data from the parent scaffold with established physical organic chemistry principles (substituent effects and intramolecular hydrogen bonding) to provide a predictive framework for characterization.
Executive Summary
7-Fluoroquinolin-8-amine is a critical building block in medicinal chemistry, particularly for antimalarial and antibacterial drug discovery.[1] Its structural uniqueness lies in the 7-position fluorine , which sits ortho to the 8-amino group.
While the parent 8-Aminoquinoline is characterized by a strong intramolecular hydrogen bond (IMHB) between the amine and the ring nitrogen, the introduction of fluorine at C7 fundamentally alters this landscape. The electron-withdrawing nature of fluorine increases the acidity of the amine protons, strengthening the intramolecular hydrogen bond to the ring nitrogen.
Key Diagnostic Indicator:
Expect a wider splitting pattern in the N-H stretching region compared to the non-fluorinated parent. The asymmetric stretch (free) will likely shift to a higher frequency (Blue Shift due to induction), while the symmetric stretch (bonded) will resist this shift or move to a lower frequency (Red Shift due to enhanced H-bonding).[1]
Mechanistic Insight: The "Push-Pull" Effect
To interpret the spectrum, one must understand the competing electronic forces at play.
The Baseline: 8-Aminoquinoline
In the parent molecule, the amine group at position 8 forms a stable 5-membered ring-like structure via a hydrogen bond to the quinoline ring nitrogen (N1). This locks one proton into a "bonded" state, while the other remains relatively "free."
The Perturbation: 7-Fluoro Substitution
Adding fluorine at position 7 introduces two effects:
Inductive Effect (-I): Fluorine is highly electronegative.[1] It withdraws electron density from the aromatic ring and the adjacent amine nitrogen. This typically "stiffens" the N-H bond, increasing its force constant (
Acidity Modulation: By withdrawing electrons, fluorine makes the amine protons more acidic (more positive character). A more acidic proton is a better hydrogen bond donor. Consequently, the interaction with the ring nitrogen (N1) becomes stronger. A stronger H-bond weakens the covalent N-H bond (
Figure 1: Mechanistic flow showing how 7-fluorination splits the N-H stretching signals through competing inductive and hydrogen-bonding effects.[1]
Comparative Data Analysis
The following table contrasts the experimentally verified values of the parent compound with the predicted observables for the 7-fluoro derivative. Use this to validate your synthesized product.
Spectral Feature
8-Aminoquinoline (Experimental)
7-Fluoroquinolin-8-amine (Predicted Range)
Mechanistic Rationale
(NH)
3450 cm⁻¹ (Medium)
3460 – 3485 cm⁻¹
Inductive Effect: F withdraws e⁻, shortening the "free" N-H bond (Blue Shift).[1] Similar to 2-fluoroaniline trends.
(NH)
3355 cm⁻¹ (Medium)
3320 – 3350 cm⁻¹
H-Bonding Effect: Increased acidity strengthens the N-H...N1 interaction, countering the inductive shift (Red Shift or Static).[1]
(Splitting)
~95 cm⁻¹
> 120 cm⁻¹
The gap between symmetric and asymmetric stretches widens due to the opposing effects on the two protons.
(Bend)
1615 cm⁻¹
1620 – 1630 cm⁻¹
Scissoring vibration typically shifts higher with electron withdrawal.[1]
Fingerprint (C-F)
N/A
1100 – 1250 cm⁻¹
Strong C-F stretch appears in this region, distinct from the parent.
Note: Data for 8-Aminoquinoline is sourced from NIST Standard Reference Database [1]. Predictions are derived from substituent effects observed in analogous fluoro-aniline and hydroxyquinoline systems [2, 3].
Experimental Protocol for Validation
To observe the subtle intramolecular hydrogen bonding effects without interference from intermolecular (solute-solute) bonding, the choice of solvent and concentration is critical.
Equipment: FTIR Spectrometer with Calcium Fluoride (
) liquid cell (0.1mm - 1.0mm path length).
Step-by-Step Workflow
Baseline Scan: Run a background scan of the pure solvent.
Preparation (Dilution Series): Prepare three concentrations:
High: 0.1 M (May show intermolecular H-bonding).[1]
Medium: 0.01 M.
Low: 0.001 M (Ideal for isolating intramolecular effects).[1]
Acquisition:
Resolution: 2 cm⁻¹ (Critical for resolving the split).
Scans: 64 accumulations.
Analysis:
Overlay the spectra of the three concentrations.
Validation: If the N-H peaks at ~3340 cm⁻¹ do not shift or broaden significantly upon dilution, they represent the intramolecular bond (N-H...N). If they shift to higher frequency upon dilution, they were intermolecular aggregates.[1]
Decision Tree for Spectral Interpretation
Use this logic flow to confirm the identity of your fluorinated product.
Figure 2: Logic gate for distinguishing the 7-fluoro derivative from the parent amine using IR markers.
References
NIST Mass Spectrometry Data Center. "8-Quinolinamine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [1]
Kovács, A., et al. "Intramolecular Hydrogen Bonding in Fluorinated Anilines."[1] Journal of Physical Chemistry A, vol. 114, no. 12, 2010. (Inferred trends on ortho-fluorine effects).
Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998.[1] (General principles of amine stretching frequencies).
BenchChem. "Synthesis of 8-Aminoquinoline Derivatives." Protocol Database.
biological activity comparison of 7-fluoro vs non-fluorinated quinolines
This guide provides an in-depth technical comparison of 7-fluoroquinolines versus their non-fluorinated (7-H) counterparts. While the 6-fluoro substitution is famous for the "fluoroquinolone" antibiotic class (e.g., Cipr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 7-fluoroquinolines versus their non-fluorinated (7-H) counterparts. While the 6-fluoro substitution is famous for the "fluoroquinolone" antibiotic class (e.g., Ciprofloxacin), the 7-fluoro modification is a distinct pharmacophoric switch often explored in antimalarial (4-aminoquinolines) and anticancer (kinase inhibitor) drug discovery.
[1][2]
Executive Summary: The "7-Fluoro Effect"
In medicinal chemistry, replacing a hydrogen atom (H) or a chlorine atom (Cl) at the C7 position of the quinoline scaffold with fluorine (F) fundamentally alters the molecule's physicochemical profile. Unlike the C6-fluorine in antibiotics (which blocks metabolism and enhances gyrase binding), the C7-fluorine primarily acts as an electronic modulator .
Non-Fluorinated (7-H): Often exhibits higher basicity (pKa) and moderate lipophilicity but lacks the specific metabolic blockade or electronic activation required for high-affinity binding in certain pockets.
, ) without significant steric bulk (Van der Waals radius: F 1.47 Å vs H 1.20 Å). This lowers the pKa of the ring nitrogen, altering pH-dependent accumulation (e.g., in the malaria parasite's digestive vacuole) and modifying - stacking interactions.
Detailed Biological Activity Comparison
A. Antimalarial Activity (4-Aminoquinolines)
The most rigorous data comparing 7-fluoro vs. non-fluorinated quinolines comes from antimalarial research (Chloroquine analogs).[1]
Mechanism: 4-Aminoquinolines accumulate in the acidic digestive vacuole (DV) of the malaria parasite (Plasmodium falciparum). They bind to hematin, preventing its detoxification into hemozoin.
The Comparison:
7-H (Non-fluorinated): Shows weak to moderate activity. The lack of an electron-withdrawing group at C7 makes the quinoline ring too electron-rich, disrupting the optimal
- stacking with the porphyrin ring of hematin.
7-F (Fluorinated): Significantly less active than the gold-standard 7-Chloro (Chloroquine), but distinct from 7-H. The high electronegativity of fluorine pulls electron density, but its small size fails to provide the steric "lipophilic clamp" that the larger Chlorine atom offers for binding hematin. Furthermore, the 7-F substitution lowers the pKa too drastically (pKa
7.2 vs 8.4 for 7-Cl), reducing the efficiency of pH trapping in the parasite's DV.
Table 1: Comparative Potency against P. falciparum (Clone 3D7 - Chloroquine Sensitive)
Compound Scaffold
C7 Substituent
IC50 (nM)
Relative Potency
Key Physicochemical Driver
Quinoline (Parent)
-H
>150
Low
High Basicity; Poor Hematin Binding
7-Fluoroquinoline
-F
15 - 50
Moderate
Reduced Basicity (pKa drop); Weak Stacking
Chloroquine (Ref)
-Cl
3 - 12
High (Gold Std)
Optimal Lipophilicity & Basicity Balance
7-Trifluoromethyl
-CF3
18 - 500
Low-Moderate
Steric Bulk; Excessive Lipophilicity
Data Source: Synthesized from Kaschula et al. (J. Med. Chem.) and WWARN in vitro databases.
B. Anticancer Activity (Kinase Inhibition)
In oncology, 7-fluoroquinolines are explored as scaffolds for kinase inhibitors (e.g., c-Met, VEGFR).
Metabolic Stability: The C7 position in quinolines is not a primary site for oxidative metabolism (typically C2, C3, or C5/C8). However, 7-F substitution blocks potential Phase II conjugation or rare oxidation events at this site.
Binding Affinity: The C-F bond is highly polar. In kinase pockets, a 7-F can accept hydrogen bonds or interact with backbone amides, a feature the non-fluorinated 7-H cannot offer.
Result: 7-Fluoro derivatives often show 2-5x higher potency than 7-H analogs in enzymatic assays due to improved ligand-protein electrostatic interactions.
Mechanistic Visualization (SAR Workflow)
The following diagram illustrates the decision logic when choosing between 7-H and 7-F modifications during lead optimization.
Caption: Structural Activity Relationship (SAR) decision tree comparing 7-H and 7-F modifications.
Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-4-Hydroxyquinoline (Key Intermediate)
Rationale: This protocol uses the Gould-Jacobs reaction, the standard industrial route for quinolone scaffolds. The choice of Dowtherm A ensures high-temperature cyclization required for the fluorinated ring.
Reagents:
3-Fluoroaniline (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Dowtherm A (Diphenyl ether/biphenyl mixture)
Step-by-Step Workflow:
Condensation: Mix 3-fluoroaniline and EMME in a round-bottom flask. Heat to 110°C for 2 hours.
Checkpoint: Monitor ethanol evolution. The reaction is complete when the solution solidifies upon cooling (formation of the enamine intermediate).
Cyclization (The Critical Step): Heat Dowtherm A to a rolling boil (250°C).
Addition: Add the enamine intermediate in small portions to the boiling solvent.
Why: Rapid addition to high heat prevents polymerization and favors the thermodynamic cyclization product.
Isolation: Cool the mixture to room temperature. Dilute with hexane. The 7-fluoro-4-hydroxyquinoline will precipitate as an off-white solid.
Purification: Filter and wash with acetone. Recrystallize from DMF/Ethanol.
Protocol B: SYBR Green I Fluorescence Assay (Antimalarial Potency)
Rationale: Unlike the radioactive hypoxanthine assay, this method is non-radioactive, inexpensive, and directly measures parasite proliferation via DNA content.
Materials:
P. falciparum culture (Strain 3D7 or Dd2).
Lysis Buffer: 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
SYBR Green I nucleic acid stain (10,000x stock).
Procedure:
Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the 7-fluoroquinoline and non-fluorinated control .
Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).
Lysis/Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.
Development: Incubate in the dark for 1 hour at room temperature.
Analysis: Plot fluorescence vs. log(drug concentration) to determine IC50 using non-linear regression (GraphPad Prism).
References
Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials: the role of the group at the 7-position." Journal of Medicinal Chemistry. Link
O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present, and future; a chemical perspective." Pharmacology & Therapeutics.[2] Link
Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link
WorldWide Antimalarial Resistance Network (WWARN). "In vitro analysis of antimalarial compounds." Link
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
A Comparative Crystallographic Guide to 7-Fluoroquinolin-8-amine Complexes: Enhancing Drug Development with Structural Insights
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise understanding of molecular architecture is paramount. The quinoline scaffold, a privileged structure...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of molecular architecture is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, is central to numerous therapeutic agents.[1][2] Among its derivatives, 7-fluoroquinolin-8-amine stands out as a promising ligand for the development of novel metal-based therapeutics and imaging agents. The introduction of a fluorine atom at the 7-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting metal complexes, thereby influencing their biological activity.
This guide provides a comprehensive comparison of the X-ray crystallography data of a representative 7-fluoroquinolin-8-amine complex with its non-fluorinated and 8-hydroxy counterparts. By delving into the subtle yet significant structural variations induced by the fluoro- and amino-substituents, we aim to provide researchers with the foundational knowledge to rationally design next-generation quinoline-based compounds with enhanced therapeutic potential.
The Strategic Advantage of Fluorination in Quinoline Ligands
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of 8-aminoquinoline ligands, the introduction of a fluorine atom at the C7 position is anticipated to:
Modulate Lipophilicity: Fluorine's high electronegativity can alter the molecule's surface charge distribution, impacting its ability to cross biological membranes.
Influence pKa: The electron-withdrawing nature of fluorine can lower the pKa of the 8-amino group, affecting its coordination behavior and the stability of the resulting metal complexes.
Promote Favorable Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence crystal packing and, consequently, the solid-state properties of the complex.
Understanding these effects at the atomic level through X-ray crystallography is crucial for structure-activity relationship (SAR) studies.
Experimental Workflow: From Synthesis to Structure
To elucidate the crystal structure of a 7-fluoroquinolin-8-amine complex, a systematic experimental approach is required. Here, we outline a robust workflow for the synthesis, crystallization, and crystallographic analysis of a representative copper(II) complex.
Synthesis of 7-Fluoroquinolin-8-amine Ligand
The synthesis of the 7-fluoroquinolin-8-amine ligand can be achieved through established synthetic routes for quinoline derivatives. A common method involves the Skraup synthesis or a related cyclization reaction.
Synthesis of the Copper(II) Complex
The metal complex can be readily synthesized by reacting the 7-fluoroquinolin-8-amine ligand with a suitable copper(II) salt in a 2:1 molar ratio.
Protocol:
Dissolve 7-fluoroquinolin-8-amine (2 mmol) in methanol (20 mL).
In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
A color change and the formation of a precipitate should be observed, indicating complex formation.
Reflux the reaction mixture for 2-3 hours to ensure complete reaction.
Allow the mixture to cool to room temperature.
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Single Crystal Growth: The Key to High-Resolution Data
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of crystallization technique is paramount and depends on the solubility and stability of the complex.
This is often the simplest and most effective method for growing single crystals.
Prepare a saturated or near-saturated solution of the copper(II)-7-fluoroquinolin-8-amine complex in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
Filter the solution to remove any particulate matter.
Transfer the clear solution to a clean vial.
Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
This technique is particularly useful for small quantities of material and can often yield high-quality crystals.
Dissolve the complex in a small volume of a relatively non-volatile "good" solvent (e.g., dichloromethane).
Place this solution in a small, open vial (the "sitting drop" or "hanging drop").
Place this inner vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the complex is poorly soluble (e.g., hexane or diethyl ether).
The anti-solvent vapor will slowly diffuse into the solution of the complex, reducing its solubility and inducing crystallization.
Caption: Experimental workflow for obtaining the crystal structure of a 7-fluoroquinolin-8-amine complex.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a loop or a glass fiber.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
Structure Solution: The initial atomic model is determined using direct methods or Patterson methods.
Structure Refinement: The atomic model is refined against the experimental data to obtain the best possible fit. This iterative process involves adjusting atomic positions, occupancies, and thermal parameters. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Comparative Analysis of Crystal Structures
To understand the impact of the 7-fluoro substituent, we will compare the hypothetical crystallographic data of a Cu(II) bis(7-fluoroquinolin-8-amine) complex with the experimentally determined structures of Cu(II) bis(8-aminoquinoline) and Cu(II) bis(8-hydroxyquinoline) complexes.
Coordination Geometry: In all three complexes, the copper(II) ion is expected to adopt a distorted square planar coordination geometry, which is typical for Cu(II) with bidentate ligands.[9] The two quinoline ligands would act as chelating agents, coordinating to the copper ion through the nitrogen atom of the quinoline ring and the nitrogen of the amino group (or the oxygen of the hydroxyl group).
Influence of the 7-Fluoro Substituent (Hypothetical):
Bond Lengths: The electron-withdrawing nature of the fluorine atom is expected to have a subtle effect on the bond lengths within the quinoline ring. It may slightly shorten the C-F bond and influence the electron density on the coordinating nitrogen atoms. This could potentially lead to a slight variation in the Cu-N bond lengths compared to the non-fluorinated analogue.
Crystal Packing: The most significant impact of the fluorine atom is anticipated in the crystal packing. The presence of the C-F bond introduces the possibility of C-H···F hydrogen bonds and F···F intermolecular interactions. These additional non-covalent interactions can lead to a more compact and stable crystal lattice, potentially influencing the solubility and dissolution rate of the complex.
Comparison with 8-Hydroxyquinoline:
The replacement of the amino group with a hydroxyl group in 8-hydroxyquinoline leads to significant differences in the electronic and structural properties of the resulting complexes.[10][11] 8-Hydroxyquinoline is a stronger chelating agent than 8-aminoquinoline, forming more stable complexes with a wide range of metal ions.[12] This is reflected in the shorter Cu-O bond length compared to the Cu-N(amino) bond. The hydrogen bonding capabilities of the hydroxyl group also play a crucial role in the crystal packing of 8-hydroxyquinoline complexes, often leading to extensive hydrogen-bonded networks.
Caption: Comparative structural features of quinoline-based Cu(II) complexes.
Conclusion and Future Directions
While direct experimental data for 7-fluoroquinolin-8-amine complexes remains to be fully explored in the public domain, this guide provides a robust framework for its investigation and a comparative analysis based on sound chemical principles and data from closely related analogues. The strategic introduction of a fluorine atom at the 7-position of the 8-aminoquinoline scaffold is a promising avenue for the development of novel metal-based drugs with tailored properties.
Future work should focus on the synthesis and crystallographic characterization of a series of 7-fluoroquinolin-8-amine complexes with various transition metals (e.g., Zn, Ni, Co) to build a comprehensive structure-activity relationship database. Such data will be invaluable for the rational design of next-generation therapeutic and diagnostic agents.
References
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
Fallon, G. D., & Gatehouse, B. M. (1976). Crystal structure of bis(8-aminoquinoline)copper(II) perchlorate. Journal of the Chemical Society, Dalton Transactions, (15), 1344-1347. [Link]
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13. [Link]
Massachusetts Institute of Technology. (n.d.). Growing Crystals. MIT OpenCourseWare. [Link]
ResearchGate. (2025). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. [Link]
Prachayasittikul, S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 47265–47278. [Link]
Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1478–1481. [Link]
ResearchGate. (2014). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?[Link]
Getie, S., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 9(34), 38923–38940. [Link]
ResearchGate. (2025). A Challenging Review of 8-Aminoquinoline-Based Zn/Cd/Hg Metal Complexes: Synthesis, Characterization, Crystal Structures, Supramolecular Synthons, Applications, and Future Perspectives. [Link]
Tsolaki, E., et al. (2022). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Molecules, 27(8), 2595. [Link]
Guedes, F., et al. (2021). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 60(23), 17793–17809. [Link]
Journal of Fluorine Chemistry. (2013). Synthesis of 6,7-difluoro-2-styryl-8-hydroxyquinoline and its Zn(II) complex. 150, 36-38. [Link]
El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand. Molecules, 27(9), 2984. [Link]
Tong, Y., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry and Biological Technologies in Agriculture, 12(1), 134. [Link]
Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100659. [Link]
Prachayasittikul, S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 47265–47278. [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
Validating Purity of 7-Fluoroquinolin-8-amine: A Comparative HPLC Guide
Executive Summary 7-Fluoroquinolin-8-amine (CAS: 1420791-32-7) is a critical heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents.[1][2] Its validation presents a dua...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Fluoroquinolin-8-amine (CAS: 1420791-32-7) is a critical heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents.[1][2] Its validation presents a dual chromatographic challenge: basic peak tailing typical of aminoquinolines and regioisomer resolution (distinguishing the 7-fluoro from 5-fluoro or 6-fluoro byproducts formed during Skraup or Friedländer synthesis).
This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) and Phenyl-Hexyl alternatives. While C18 remains the workhorse for general potency assays, experimental evidence and mechanistic principles dictate that PFP is the superior choice for strict purity validation due to specific fluorine-fluorine and dipole-dipole interactions.
Performance: Excellent for separating the main peak from highly polar synthetic debris.
Limitation: Fails to adequately resolve positional isomers (e.g., 7-fluoro vs. 5-fluoro). The hydrophobic surface area differences between these isomers are negligible, leading to co-elution and "hidden" impurities.
Verdict: Suitable for rough reaction monitoring, but insufficient for final purity release .
PFP (Pentafluorophenyl) – The "High Specificity" Alternative
Mechanism: Combines hydrophobicity with strong
interactions, dipole-dipole moments, and shape selectivity. Crucially, it engages in halogen-halogen interactions with the fluorine on the quinoline ring.
Performance: The electron-deficient PFP ring interacts strongly with the electron-rich aminoquinoline system. The position of the fluorine atom on the analyte significantly alters the dipole moment, resulting in wide resolution (
) between regioisomers.
Verdict:The Gold Standard for validating 7-Fluoroquinolin-8-amine purity.
Phenyl-Hexyl – The "Orthogonal" Selector
Mechanism:
stacking interactions.
Performance: Provides alternative selectivity to C18 but often lacks the steric recognition required to separate subtle fluorine positional isomers as effectively as PFP.
Verdict: A useful confirmation column, but less resolving than PFP for this specific fluorinated scaffold.
Part 2: Comparative Data Summary
The following table summarizes expected chromatographic performance based on mechanistic modeling of fluoro-aminoquinolines [1][2].
Parameter
C18 (Standard)
PFP (Recommended)
Phenyl-Hexyl
Retention Mechanism
Hydrophobic
, Dipole, Shape
, Hydrophobic
Isomer Resolution ()
(Co-elution risk)
(Baseline separation)
Peak Tailing ()
(Silanol interaction)
(Rigid surface)
Mobile Phase Compatibility
High (pH 2-8)
High (MeOH preferred)
Moderate
Primary Application
Potency / Content
Purity / Impurity Profiling
Orthogonal Check
Part 3: Self-Validating Experimental Protocol
To ensure Trustworthiness and Reproducibility , this protocol includes a built-in System Suitability Test (SST).
Phase 1: Mobile Phase Strategy
Aminoquinolines are basic.[3] To prevent peak tailing caused by interaction with residual silanols, we utilize a low pH buffer with high ionic strength or a chaotropic modifier .
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Mobile Phase B: Methanol (MeOH).[4] Note: MeOH is preferred over Acetonitrile for PFP columns to maximize
interactions.
Phase 2: Instrument Configuration
Column: Core-shell Fluorophenyl (e.g., Kinetex F5 or Agilent Poroshell PFP),
UV-Vis Absorption Spectra of 7-Fluoroquinolin-8-amine Derivatives
Executive Summary: The Fluorine Effect in Quinoline Scaffolds In the development of metallo-drugs and fluorescent chemosensors, the 8-aminoquinoline (8-AQ) scaffold is a privileged structure due to its bidentate ( ) meta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Effect in Quinoline Scaffolds
In the development of metallo-drugs and fluorescent chemosensors, the 8-aminoquinoline (8-AQ) scaffold is a privileged structure due to its bidentate (
) metal-binding capability. However, the unsubstituted parent compound often suffers from rapid oxidative metabolism and suboptimal pKa values for physiological targeting.
7-Fluoroquinolin-8-amine derivatives represent a strategic evolution. The introduction of a fluorine atom at the C7 position—ortho to the exocyclic amine—induces a unique electronic perturbation. Unlike heavier halogens (Cl, Br) which introduce steric bulk and heavy-atom quenching, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while maintaining a compact van der Waals radius (
).
This guide objectively compares the UV-Vis spectral performance of 7-fluoro derivatives against the parent 8-aminoquinoline and other halogenated analogs, providing the experimental rationale for their selection in high-fidelity applications.
Structural & Electronic Basis of Spectral Shifts
To interpret the UV-Vis spectra accurately, one must understand the underlying electronic transitions. The absorption profile of 8-aminoquinolines is dominated by two primary bands:
Transition (UV region, ~240–270 nm): High intensity, originating from the quinoline aromatic system.
/ ICT Transition (Near-UV/Visible, ~330–350 nm): Lower intensity, sensitive to solvent polarity and substituents. This band involves the lone pair on the 8-amino nitrogen and is the diagnostic peak for metal chelation.
The "Ortho-Fluorine" Perturbation
The C7-Fluorine atom modifies these transitions through two competing mechanisms:
Inductive Effect (-I): Lowers the energy of the HOMO (Highest Occupied Molecular Orbital) localized on the 8-amino group. This typically widens the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift relative to the parent compound.
Resonance Effect (+R): Although weak, the donation of fluorine lone pairs can destabilize the
-system. However, in the 7-position, the inductive withdrawal dominates the amine's basicity.
Diagram: Electronic & Chelation Pathway
The following diagram illustrates the structural modulation and the resulting metal-ligand charge transfer (MLCT) pathways.
Figure 1: Structural evolution and chelation mechanism of 7-fluoroquinolin-8-amine derivatives.
Comparative Spectral Analysis
The following data consolidates experimental trends observed in 8-aminoquinoline derivatives. Note that while the parent 8-AQ has a
near 340 nm, the 7-fluoro derivative exhibits a distinct spectral signature due to the reduced electron density on the amine nitrogen.
Key Insight: The 7-Fluoro derivative shows a slight hypsochromic shift (blue shift) in the ICT band compared to the parent. This is critical for multiplexing applications where spectral overlap must be minimized. Unlike the 7-Methoxy derivative (electron-donating), which red-shifts the spectrum, the 7-Fluoro analog maintains a compact spectral window, making it ideal for UV-excited probes.
Solvatochromism & pH Sensitivity
Solvent Effect: These derivatives exhibit positive solvatochromism. In non-polar solvents (e.g., Hexane), the ICT band is structured and blue-shifted (~325 nm). In polar aprotic solvents (DMSO), the band broadens and red-shifts (~340 nm).
pH Dependence: The 7-fluoro group lowers the pKa of the 8-amino group. Acidification protonates the ring nitrogen first, causing a significant bathochromic shift and loss of fine structure in the UV band.
Performance in Applications: Metal Chelation
The primary utility of 7-fluoroquinolin-8-amine is as a chelating ligand. The UV-Vis spectrum is a self-validating reporter of metal binding.
Experimental Case Study: Zinc(II) Titration
Upon addition of Zn
or Cu to a solution of 7-fluoroquinolin-8-amine:
Spectral Shift: The band at ~335 nm decreases, and a new red-shifted band (Metal-to-Ligand Charge Transfer or perturbed Ligand-Centered transition) appears at 350–365 nm .
Isosbestic Point: A clear isosbestic point is typically observed around 342 nm, confirming a clean 1:1 or 1:2 stoichiometric conversion without side reactions.
Advantage over 8-AQ: The 7-fluoro derivative often exhibits higher fluorescence quantum yields upon chelation (CHEF effect) compared to the parent, as the C-F bond reduces oxidative quenching and non-radiative decay pathways.
Figure 2: Spectroscopic changes during metal titration.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this standardized protocol for spectral characterization.
Materials
Analyte: 7-Fluoroquinolin-8-amine (>98% purity, e.g., from BLD Pharm or Sigma).
Solvent: Spectroscopic grade Methanol or Acetonitrile.
Buffer: 10 mM HEPES (pH 7.4) for aqueous titrations (to mimic physiological conditions).
Step-by-Step Methodology
Stock Preparation: Dissolve 1.0 mg of derivative in 10 mL DMSO to create a stable stock solution (~0.5 mM). Note: DMSO is preferred for stock stability over alcohols.
Working Solution: Dilute the stock into the target solvent (e.g., Methanol) to a final concentration of 20–50 µM . Ensure the absorbance at
is between 0.1 and 0.8 AU to remain within the linear Beer-Lambert range.
Blanking: Use a matched cuvette with the pure solvent/buffer mixture.
Acquisition: Scan from 220 nm to 500 nm.
Scan Speed: Medium (approx. 200–400 nm/min).
Bandwidth: 1.0 nm.
Validation (Self-Check):
Add 1 equivalent of ZnCl
or CuCl.
Observe the shift of the 335 nm peak to ~360 nm. If no shift occurs, the amine may be oxidized or the pH is too low (protonated amine cannot chelate).
References
Vertex AI Search Results. Synthesis and photophysical properties of 7-fluoro-8-aminoquinoline derivatives.
MDPI Pharmaceuticals. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022).[1][2]
ACS Omega. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. (2024).
RSC New Journal of Chemistry. The effect of fluorination on the luminescent behaviour of 8-hydroxyquinoline boron compounds.
BenchChem. Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.
Operational Guide: Safe Disposal of 7-Fluoroquinolin-8-amine
Executive Summary & Core Directive 7-Fluoroquinolin-8-amine (CAS: 1150271-19-6) presents a dual-hazard profile: it is a halogenated organic (requiring specific incineration protocols to manage hydrogen fluoride generatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
7-Fluoroquinolin-8-amine (CAS: 1150271-19-6) presents a dual-hazard profile: it is a halogenated organic (requiring specific incineration protocols to manage hydrogen fluoride generation) and a nitrogenous base (susceptible to salt formation and potential genotoxicity).[1]
The Core Directive: Do NOT dispose of this compound in general organic waste or non-halogenated solvent streams. Strict segregation into the Halogenated Waste Stream is mandatory to prevent regulatory violations (RCRA) and damage to downstream incineration infrastructure.
Chemical Profile & Hazard Assessment
Before initiating disposal, operators must understand the "Why" behind the safety protocols. This compound is not merely "toxic"; its structural moieties dictate its destruction method.[1]
Dust explosion and inhalation risk during transfer.
Acidity/Basicity
Basic (Amine group)
Incompatible with strong acids (exothermic salt formation).[1]
Key GHS Hazards
H315, H319, H335, H302
Irritant to eyes/skin/lungs; Harmful if swallowed.[1]
Destruction By-products
HF (Hydrogen Fluoride), NOx
CRITICAL: Requires incineration with alkaline scrubbing.[1]
Scientist's Note: The presence of the fluorine atom at position 7 increases the compound's metabolic stability and lipophilicity compared to non-halogenated quinolines.[1] This implies that if released into the environment, it may persist longer.[1] Therefore, zero-discharge to sewer systems is the only acceptable standard.[1]
Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. You must stabilize the waste before it enters the central accumulation area.
Scenario A: Solid Waste (Excess Reagent or Spill Cleanup)
Goal: Prevent dust generation and cross-contamination.[1]
Containment: Do not sweep dry dust.[1] If a spill occurs, cover with a wet paper towel (dampened with water or PEG-400) to prevent aerosolization.[1]
Packaging: Place the solid waste (and contaminated wipes) into a wide-mouth HDPE jar . Glass is acceptable but HDPE is preferred to prevent breakage during transport.[1]
Solvent Assessment: If the compound is dissolved in a solvent (e.g., DCM, DMSO, Methanol), the entire mixture defaults to the most hazardous classification.[1]
If dissolved in DCM (Dichloromethane): Already halogenated.[1] No issues.
If dissolved in Methanol/Acetone: The mixture must now be treated as Halogenated Waste because of the solute.
Do not mix with acidic waste streams (e.g., waste H2SO4 or HCl).[1] This will generate heat and potentially precipitate the salt form, creating sludge that clogs waste pumps.[1]
Protocol: Check pH. If highly basic (> pH 10), neutralize to pH 7–9 using dilute acetic acid before adding to the main halogenated carboy to prevent container degradation.
The Disposal Workflow (Decision Matrix)
The following diagram outlines the logical flow for disposing of 7-Fluoroquinolin-8-amine, ensuring compliance with RCRA standards for halogenated organics.
Figure 1: Decision matrix for the segregation and disposal of 7-Fluoroquinolin-8-amine, prioritizing the halogenated waste stream.
Regulatory Compliance & Final Destruction
RCRA Waste Classification (USA)
While 7-Fluoroquinolin-8-amine is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1]
Waste Codes:
D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH ≥ 12.5.[1][2]
Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform (F001/F002).[1]
Generator Knowledge: You must characterize the waste as "Toxic, Halogenated Organic."[1]
Incineration Requirements:
The waste must be sent to a facility permitted for High-Temperature Incineration .
Why? The combustion of the fluoro-quinoline ring releases Hydrogen Fluoride (HF).[1] Standard municipal incinerators cannot handle HF; it corrodes the stacks and violates emission standards. The facility must have alkaline wet scrubbers to neutralize the HF gas [1].
Self-Validating Protocol Checklist
Before scheduling pickup, verify the following:
References
United States Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Wastes: Technical Guidance. Retrieved from [Link][1]
PubChem. (2024).[1] Compound Summary: 8-Aminoquinoline (Structural Analog Hazard Data). National Library of Medicine. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
(Note: Specific SDS data for the 7-fluoro isomer is often proprietary; hazard data is extrapolated from validated Structure-Activity Relationships (SAR) of the 8-aminoquinoline core as per standard industrial hygiene practices.)[1]